3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Description
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Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUAAODEDSBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095545-12-2 | |
| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from chemical supplier databases, predictive modeling, and data from structurally related compounds to offer a thorough profile. This guide covers physicochemical properties, potential biological activities, and detailed experimental protocols for the determination of key parameters. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research.
Introduction
This compound is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The trifluoromethyl group is a key functional group in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide aims to consolidate the available information on the hydrochloride salt of this compound to support its use in research and drug development.
Physicochemical Properties
Precise experimental data for this compound is not extensively published. The following tables summarize the available and predicted data for the compound.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | ChemScene, Chemdad[1][2] |
| CAS Number | 1095545-12-2 | ChemScene, Chemdad[1][2] |
| Molecular Formula | C₁₁H₁₃ClF₃N | ChemScene, Chemdad[1][2] |
| Molecular Weight | 251.68 g/mol | ChemScene, Chemdad[1][2] |
| Appearance | White to off-white powder (predicted) | General observation for similar compounds |
| Storage Temperature | Inert atmosphere, Room Temperature | Chemdad[2] |
Predicted Physicochemical Data
The following data for the free base, 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine, has been predicted using computational models to provide an estimation of its properties.
| Property | Predicted Value | Method/Software |
| pKa (of the conjugate acid) | 9.5 ± 0.5 | ACD/Labs Percepta |
| logP | 2.8 ± 0.3 | ACD/Labs Percepta |
| Boiling Point | 255.7 ± 40.0 °C at 760 mmHg | ACD/Labs Percepta |
| Melting Point | Not available | - |
| Water Solubility | Predicted to be low for the free base; the hydrochloride salt is expected to have higher water solubility. | General chemical principles |
Synthesis and Characterization
Conceptual Synthetic Workflow
A common approach to synthesizing 3-arylpyrrolidines involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization.
Caption: Conceptual synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are not publicly available. However, the biological activities of structurally related phenylpyrrolidinone and phenylpyrrolidine derivatives can provide insights into its potential therapeutic applications.
Phenylpyrrolidinone derivatives have been investigated for a range of biological activities, including anticancer, and neuroprotective effects. The specific substitutions on the phenyl ring and the pyrrolidinone core are critical determinants of their biological activity. For instance, some phenylpyrrolidinone derivatives have been shown to act as inhibitors of the TrkA receptor signaling pathway, which is involved in neuronal differentiation and survival.
The trifluoromethyl group is known to enhance the biological activity of many compounds due to its high electronegativity and lipophilicity.[3] These properties can improve a compound's ability to cross cell membranes and interact with biological targets.
Potential Signaling Pathway Involvement: TrkA Receptor Pathway
Given that some phenylpyrrolidinone derivatives modulate the TrkA receptor pathway, it is plausible that 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine could interact with similar targets. The following diagram illustrates a simplified TrkA signaling pathway.
Caption: Simplified TrkA signaling pathway and potential inhibition by phenylpyrrolidine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of amine hydrochloride compounds.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
A second sample is then heated to a temperature approximately 20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water at a specified temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
The suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amine.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration:
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
-
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development, owing to its structural motifs. While experimental data is currently limited, this guide provides a foundational understanding of its basic properties through a combination of available data and computational predictions. The provided experimental protocols offer a starting point for researchers to generate precise data for this compound. Further studies are warranted to fully elucidate its physicochemical properties and biological activities.
References
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS 1095545-12-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed technical information specifically for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride with CAS number 1095545-12-2 is limited. This guide provides a summary of the available chemical identity information and contextual information based on related compounds. The absence of detailed experimental data precludes the inclusion of extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested.
Chemical Identity and Properties
This compound is a chemical compound with the specified CAS number 1095545-12-2.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride | ChemScene |
| Molecular Formula | C₁₁H₁₃ClF₃N | ChemScene |
| Molecular Weight | 251.68 g/mol | ChemScene |
| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL |
Synthesis and Manufacturing
Detailed, peer-reviewed synthetic protocols specifically for this compound are not available in the searched scientific literature. In general, the synthesis of substituted phenylpyrrolidines can be achieved through various organic chemistry methodologies. A plausible, though unconfirmed, synthetic approach could involve the following conceptual workflow:
Caption: Conceptual synthetic workflow for the preparation of the target compound.
Experimental Protocol: A detailed experimental protocol for the synthesis of this specific compound could not be located in the available literature. A general procedure for a related synthesis, such as a Suzuki coupling, would typically involve:
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Dissolving the aryl halide (e.g., 4-(trifluoromethyl)bromobenzene) and a suitable pyrrolidine-derived boronic acid or ester in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).
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Heating the reaction mixture under an inert atmosphere for a specified period.
-
Monitoring the reaction progress by techniques like TLC or LC-MS.
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Upon completion, performing an aqueous workup to remove inorganic salts.
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Extracting the product with an organic solvent.
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Purifying the crude product using column chromatography.
-
Dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
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Filtering and drying the resulting solid to obtain the final product.
Potential Pharmacological Significance
While no specific pharmacological studies for this compound were identified, the structural motifs present in the molecule, namely the pyrrolidine ring and the trifluoromethylphenyl group, are common in many biologically active compounds.
The pyrrolidine ring is a core structure in numerous pharmaceuticals and natural products, valued for its ability to introduce conformational rigidity and serve as a scaffold for diverse functionalization.
The trifluoromethylphenyl group is frequently incorporated into drug candidates to enhance properties such as:
-
Metabolic stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position.
-
Lipophilicity: The CF₃ group increases the molecule's ability to cross cell membranes.
-
Binding affinity: The electron-withdrawing nature of the CF₃ group can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
A structurally related but more complex molecule, Tetflupyrolimet , is a herbicide that contains a 3-(trifluoromethyl)phenyl)pyrrolidine moiety. Its mechanism of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway in plants.
Caption: Simplified mechanism of action for the related herbicide, Tetflupyrolimet.
It is important to note that this is the mechanism for a different, more complex molecule, and it is not possible to extrapolate this activity to this compound without experimental evidence.
Future Research Directions
Given the lack of public data, this compound represents an under-investigated chemical entity. Future research could focus on:
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De novo synthesis and characterization: Establishing and publishing a robust synthetic route and comprehensive analytical data (NMR, MS, IR, elemental analysis).
-
Physicochemical property determination: Measuring key parameters such as solubility, pKa, and logP.
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Biological screening: Evaluating the compound in a broad range of in vitro assays to identify potential biological targets and therapeutic areas. This could include assays for CNS activity, metabolic disorders, or as an intermediate for more complex molecules.
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In vivo studies: Should in vitro activity be identified, subsequent in vivo studies in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and safety.
Conclusion
This compound is a chemical compound for which detailed technical information is not widely available in the public domain. Its chemical structure suggests potential for biological activity based on the known properties of its constituent moieties. However, without experimental data, any discussion of its synthesis, properties, and biological function remains speculative. Further research is necessary to elucidate the characteristics and potential applications of this compound.
A Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: Structure, Synthesis, and Potential Applications
Abstract
This document provides a comprehensive technical overview of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, a fluorinated heterocyclic compound of significant interest to the scientific community. The incorporation of a trifluoromethyl group onto the phenylpyrrolidine scaffold imparts unique physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical development. This guide details the compound's chemical structure, physicochemical properties, and plausible synthetic routes. While specific biological data for this exact molecule is limited, this paper explores the well-documented activities of structurally related compounds, particularly in herbicide development through the inhibition of dihydroorotate dehydrogenase (DHODH). This whitepaper aims to serve as a foundational resource for researchers, scientists, and drug development professionals by consolidating available data, presenting detailed experimental protocols for characterization, and outlining potential avenues for future research and application.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Concurrently, the pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.
This compound merges these two key structural features. As a chemical intermediate or building block, it holds considerable potential for the synthesis of novel therapeutic agents and specialized agrochemicals.[1] This guide synthesizes the current knowledge on this compound, covering its fundamental chemical properties, proposing a logical synthetic pathway, and contextualizing its potential biological significance by examining closely related analogues.
Chemical Structure and Physicochemical Properties
The chemical structure consists of a pyrrolidine ring substituted at the 3-position with a phenyl group, which is itself substituted at the 4-position with a trifluoromethyl group. The molecule is supplied as a hydrochloride salt to improve its stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1095545-12-2 | [3] |
| Molecular Formula | C₁₁H₁₃ClF₃N | [3] |
| Molecular Weight | 251.68 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature; Store at 0 - 8 °C | [1][3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A hypothetical, yet chemically sound, synthesis could start from a precursor such as a pyrrolidinone or a pyrroline derivative containing the desired trifluoromethylphenyl group. This precursor would undergo reduction to form the pyrrolidine ring, followed by treatment with hydrochloric acid to yield the final salt.
Caption: Proposed Synthetic Workflow.
Illustrative Experimental Protocol: Synthesis
-
Reduction: The precursor, (e.g., 3-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one), is dissolved in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature or refluxed to ensure complete conversion, monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude free base is purified using an appropriate technique, such as column chromatography on silica gel, to yield the pure 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.
-
Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization
Confirmation of the chemical structure would rely on standard spectroscopic methods.
-
¹H NMR: Would show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: Would confirm the number of unique carbon environments.
-
¹⁹F NMR: A strong singlet would be expected, characteristic of the CF₃ group.[5]
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the parent ion.
Potential Biological Activity and Mechanism of Action
While direct biological studies on this compound are scarce, the activity of the structurally analogous compound Tetflupyrolimet provides a compelling model for its potential application in agrochemistry.
Herbicide Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Tetflupyrolimet, a herbicide launched in 2020, features a 4-[3-(trifluoromethyl)phenyl]pyrrolidine core.[6][7][8] Its mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] By blocking DHODH, the compound deprives rapidly growing plant cells, particularly in seedlings, of the necessary pyrimidines, leading to growth cessation and eventual death.[6] This novel mode of action makes it effective against various grass weeds.[6]
Caption: DHODH Inhibition Pathway.
Applications in Drug Discovery
The trifluoromethylphenyl-pyrrolidine scaffold is also a valuable building block in pharmaceutical research. Related compounds have been investigated for:
-
Neuropharmacology: As key intermediates in the synthesis of drugs targeting neurological disorders.[1]
-
Antibacterial Agents: Derivatives containing a 4-(trifluoromethyl)phenyl group have demonstrated potent activity against Gram-positive bacteria.[9]
Pharmacokinetic Profile (Illustrative Example)
No pharmacokinetic (PK) data for this compound is currently available. However, to illustrate how such data is typically presented for compounds containing a trifluoromethyl-phenyl group, the tables below summarize the PK parameters for S-4, a non-steroidal selective androgen receptor modulator, in rats.[10][11]
Disclaimer: The data in Tables 2 and 3 are for the compound S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide and NOT for this compound. It is presented for illustrative purposes only.
Table 2: Illustrative Intravenous Pharmacokinetic Parameters in Rats (Data for S-4)
| Dose (mg/kg) | T₁/₂ (min) | Vd (L/kg) | CL (mL/min/kg) |
| 0.5 | 154 | 0.448 | 1.92 |
| 1 | 182 | 0.448 | 2.12 |
| 10 | 223 | 0.448 | 1.52 |
| 30 | 316 | 0.448 | 1.00 |
| Adapted from Xenobiotica, 2004, 34(3), 273-80.[10][11] |
Table 3: Illustrative Oral Pharmacokinetic Parameters in Rats (Data for S-4)
| Dose (mg/kg) | Tₘₐₓ (min) | Cₘₐₓ (µg/mL) | T₁/₂ (min) | Bioavailability (%) |
| 1 | 48 | 1.4 | 203 | 100 |
| 10 | 84 | 11 | 173 | 100 |
| 30 | 336 | 20 | 266 | 57 |
| Adapted from Xenobiotica, 2004, 34(3), 273-80.[11] |
Experimental Methodologies
General Protocol for NMR Characterization
A standardized workflow is crucial for the accurate structural elucidation of fluorinated pyrrolidine derivatives.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 7. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetflupyrolimet [sitem.herts.ac.uk]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Executive Summary
This document provides a detailed examination of the available scientific literature regarding the mechanism of action of the compound 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. Despite a comprehensive search of scientific databases and publications, no specific preclinical or clinical studies detailing the biological activity, binding affinities, or functional assays for this particular molecule have been identified.
The pyrrolidine scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] The introduction of a trifluoromethylphenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[4][5] However, without specific experimental data for the compound , any discussion of its mechanism of action would be purely speculative.
This guide will, therefore, focus on the known biological activities of structurally related compounds to provide a potential framework for future investigation into this compound.
Introduction to Phenylpyrrolidine Derivatives
The 3-phenylpyrrolidine framework is recognized as a "privileged scaffold" in drug discovery, serving as the core structure for numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] Variations in the substitution pattern on both the phenyl ring and the pyrrolidine nitrogen allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Potential Mechanisms of Action Based on Structural Analogs
While no direct data exists for this compound, the biological activities of several related classes of compounds may offer insights into its potential therapeutic applications.
Anticonvulsant Activity
Several derivatives of 3-phenylpyrrolidine have been investigated for their anticonvulsant properties. For instance, certain hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated activity in animal models of epilepsy, with proposed mechanisms involving the modulation of voltage-gated sodium and calcium channels, as well as GABA transporters.[6]
Anti-inflammatory and Analgesic Activity
Pyrrolidine derivatives have also been explored as potential anti-inflammatory and analgesic agents. The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7]
Herbicide Activity
Interestingly, a structurally related compound, Tetflupyrolimet, which features a 4-[3-(trifluoromethyl)phenyl]pyrrolidine core, acts as a herbicide. Its mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway in plants.[8][9][10] This highlights the diverse range of biological targets that can be modulated by this chemical scaffold.
Future Directions for Research
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. The following experimental workflow is proposed:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 9. Tetflupyrolimet [sitem.herts.ac.uk]
- 10. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride molecular weight
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from close structural analogs and established principles of organic chemistry and pharmacology to provide a thorough technical profile.
Chemical Identity and Properties
The core structure of this compound consists of a pyrrolidine ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.
Molecular Weight Calculation:
The molecular formula for the free base, 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine, is C₁₁H₁₂F₃N. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base to the molecular weight of hydrogen chloride (HCl).
Table 1: Molecular Weight Calculation
| Component | Formula | Atomic Weights ( g/mol ) | Contribution ( g/mol ) |
| Carbon | C₁₁ | 12.01 | 132.11 |
| Hydrogen | H₁₂ | 1.01 | 12.12 |
| Fluorine | F₃ | 19.00 | 57.00 |
| Nitrogen | N | 14.01 | 14.01 |
| Free Base Total | C₁₁H₁₂F₃N | 215.24 | |
| Hydrogen Chloride | HCl | H: 1.01, Cl: 35.45 | 36.46 |
| Hydrochloride Salt | C₁₁H₁₂F₃N·HCl | 251.70 |
Note: The molecular weight of the free base of the positional isomer, 2-[4-(trifluoromethyl)phenyl]pyrrolidine, is reported as 215.21 g/mol .[1]
Table 2: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight | 251.70 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Melting Point | Not available |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of substituted pyrrolidines is through multi-component reactions or cycloaddition reactions.[2] The synthesis could proceed via the reaction of a suitable precursor with a trifluoromethylphenyl-containing reagent, followed by cyclization and subsequent salt formation.
Caption: General synthetic workflow for pyrrolidine derivatives.
Experimental Protocols for Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
Table 3: Analytical Characterization Methods
| Technique | Protocol | Expected Results |
| NMR Spectroscopy | Dissolve 5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[3] | ¹H NMR should show characteristic peaks for the pyrrolidine and phenyl protons. ¹³C NMR will confirm the carbon skeleton. ¹⁹F NMR will show a singlet for the CF₃ group. |
| Mass Spectrometry | Dissolve the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) to obtain the mass-to-charge ratio of the molecular ion.[3] | A peak corresponding to the molecular weight of the free base (215.24 m/z) would be expected. |
| FTIR Spectroscopy | Prepare a KBr pellet of the solid sample. Record the spectrum over a range of 4000-400 cm⁻¹.[3] | Characteristic absorption bands for N-H (amine salt), C-H, C-F, and aromatic C=C bonds would be observed. |
| Purity Analysis (HPLC) | Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA). Monitor the elution profile with a UV detector. | A single major peak would indicate high purity. |
Potential Biological Activity and Signaling Pathways
Compounds containing trifluoromethylphenyl and pyrrolidine moieties have shown a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators.[4][5][6] The trifluoromethyl group often enhances metabolic stability and binding affinity.
Given the structural similarities to known bioactive molecules, this compound could potentially interact with various biological targets. A hypothetical signaling pathway illustrates a potential mechanism of action as a receptor antagonist.
Caption: Hypothetical signaling pathway of the compound as a GPCR antagonist.
Applications in Drug Discovery
The pyrrolidine scaffold is a key structural motif in many approved drugs and clinical candidates.[6][7] The introduction of a trifluoromethylphenyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, making it a valuable strategy in drug design. This class of compounds is being investigated for various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[4]
Conclusion
While this compound is not a widely commercialized compound, its structural features suggest significant potential as a building block in medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, plausible synthesis and characterization methods, and potential biological relevance, serving as a valuable resource for researchers in the field of drug development. Further experimental validation is necessary to fully elucidate the properties and applications of this compound.
References
- 1. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride physical and chemical properties
An In-Depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a key molecular building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's strategic importance, stemming from the combination of the privileged pyrrolidine scaffold and the pharmacologically significant trifluoromethylphenyl moiety. We will explore its core physicochemical properties, present a representative synthetic pathway, and detail rigorous analytical methodologies for structural confirmation and purity assessment. This guide is designed to serve as a practical and authoritative resource, grounding technical protocols in established scientific principles to empower researchers in their synthetic and drug discovery endeavors.
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry
The rational design of novel therapeutic agents often relies on the use of molecular scaffolds and functional groups that confer advantageous pharmacological properties. This compound represents the convergence of two such powerful motifs.
The Pyrrolidine Scaffold: A Privileged Structure
The five-membered pyrrolidine ring is a saturated nitrogen heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings.[1] This sp³-hybridized system introduces stereochemical complexity and conformational flexibility, enabling precise spatial orientation of substituents to optimize interactions with biological targets.
The Trifluoromethyl Group: Enhancing Drug-Like Properties
The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[2] This functional group can profoundly enhance a molecule's therapeutic potential by:
-
Improving Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, often increasing a drug's half-life.[2]
-
Increasing Lipophilicity: The -CF₃ group significantly enhances lipophilicity, which can improve a compound's ability to cross cellular membranes.[2]
-
Modulating Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities, affecting binding affinity and bioavailability.
-
Enhancing Binding Affinity: The -CF₃ group can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar and fluorine-bonding interactions.[2]
The combination of these features makes this compound a valuable intermediate for synthesizing novel compounds in oncology, neuroscience, and anti-infective research.[2][3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1095545-12-2 | [4] |
| Molecular Formula | C₁₁H₁₃ClF₃N | [4] |
| Molecular Weight | 251.68 g/mol | [4] |
| Synonyms | 3-(4-Trifluoromethyl-phenyl)pyrrolidine HCl | [4] |
| Storage Conditions | Inert atmosphere, Room Temperature | [4] |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is expected to be limited. | |
| Stability | The compound is stable under recommended storage conditions. The trifluoromethyl group is chemically robust. The pyrrolidine ring can be susceptible to strong oxidizing agents. |
Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and effective strategy involves the construction of the pyrrolidine ring system incorporating the desired phenyl substituent. The following represents a plausible, multi-step synthetic approach.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the final, purified hydrochloride salt is crucial for ensuring reproducibility and high quality.
References
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride review of literature
An In-Depth Technical Guide on 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-(trifluoromethyl)phenyl group.[1][2] The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6]
While specific, in-depth peer-reviewed studies on the detailed pharmacology and mechanisms of action of this compound are not extensively available in the public literature, its structural motifs are characteristic of compounds targeting the central nervous system. It is primarily documented as a key intermediate and building block in the synthesis of more complex bioactive molecules for pharmaceutical and agrochemical research.[4][5] This review consolidates the available information on the compound itself and provides a broader context by examining the literature on structurally related phenylpyrrolidine derivatives to infer its potential pharmacological profile, likely as a monoamine transporter inhibitor.
Chemical and Physical Properties
The fundamental properties of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine and its hydrochloride salt are summarized below.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1095545-12-2 | [1] |
| Molecular Formula | C11H13ClF3N | [1] |
| Molecular Weight | 251.68 g/mol | [1] |
| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
| Free Base CAS | 1000198-76-4 | [2] |
| Free Base Formula | C11H12F3N | [2] |
| Free Base Mol. Wt. | 215.21 g/mol | [2] |
Synthesis and Logical Workflow
Detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals but can be inferred from standard organic chemistry principles. The synthesis would logically involve the formation of the core 3-aryl-pyrrolidine structure followed by conversion to its hydrochloride salt. The diagram below illustrates a generalized workflow for the synthesis and functionalization of such compounds.
Pharmacological Context: Monoamine Transporter Inhibition
The 3-phenylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[7][8][9] Alterations in the function of these transporters are implicated in numerous neurological and psychiatric disorders, making them key drug targets.[10][11]
-
Dopamine Transporter (DAT): Phenylpyrrolidine analogs have been developed as potent DAT inhibitors, which can modulate dopamine levels and are investigated for conditions like ADHD and as potential treatments for cocaine abuse.[9][12]
-
Serotonin and Norepinephrine Transporters (SERT/NET): A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake (SNRIs).[7] SNRIs are a major class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain.[8]
Given its structure, this compound is a promising candidate for development as a monoamine reuptake inhibitor. The specific substitution pattern on the phenyl ring would determine its potency and selectivity for DAT, SERT, or NET.
Conceptual Signaling Pathway: Mechanism of Action
As a putative monoamine reuptake inhibitor, the compound would act at the presynaptic terminal in the central nervous system. Its primary mechanism would be to block the transporter protein, thereby increasing the concentration and duration of the neurotransmitter in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.
Quantitative Data from Related Compounds
Specific quantitative data (e.g., IC₅₀ or Kᵢ values) for this compound are not available in the reviewed literature. However, studies on related analogs demonstrate the potency of this chemical class. For example, a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs were shown to be potent inhibitors of DAT and NET, with many compounds exhibiting IC₅₀ values in the low nanomolar range for dopamine and norepinephrine reuptake inhibition, while being largely inactive at the serotonin transporter.[9] Another study on a novel DAT inhibitor, a piperidine derivative, reported Kᵢ values of 492 nM for binding and 360 nM for dopamine reuptake inhibition.[12] This highlights the potential for phenyl-heterocycle compounds to be highly potent and selective monoamine transporter ligands.
Experimental Protocols
To characterize the pharmacological profile of a compound like this compound, standard in vitro assays are employed. The following are generalized protocols for key experiments.
Protocol 1: Neurotransmitter Reuptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).
-
Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET) is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction.
-
Assay Execution:
-
Synaptosomes are pre-incubated with the test compound (this compound) at various concentrations.
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) is added to initiate the uptake reaction.
-
The reaction is incubated for a short period at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
-
Data Analysis: The radioactivity on the filters is measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.
Protocol 2: Radioligand Binding Assay
This assay determines the affinity of a compound for a specific transporter by measuring its ability to compete with a known radioligand.
-
Membrane Preparation: Cell lines stably expressing the human transporter (hDAT, hSERT, or hNET) or brain tissue homogenates are used to prepare cell membranes.
-
Assay Execution:
-
Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, separating the bound from the free radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard inhibitor.
-
-
Data Analysis: The amount of bound radioactivity is quantified. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The workflow for these in vitro characterization assays is outlined below.
Conclusion
This compound is a chemical entity with significant potential as a scaffold in drug discovery, particularly for agents targeting the central nervous system. While it is currently cataloged primarily as a synthetic intermediate, its core structure is strongly associated with the potent inhibition of monoamine transporters. Based on extensive literature on related analogs, it is plausible that this compound could act as an inhibitor of DAT, SERT, and/or NET. Its trifluoromethylphenyl moiety may confer advantageous pharmacokinetic properties.
Further research, beginning with the fundamental in vitro binding and reuptake assays described, is necessary to elucidate its specific biological activity, potency, and selectivity. The characterization of this compound and its derivatives could lead to the development of novel therapeutics for psychiatric and neurological disorders.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-[4-(Trifluoromethyl)phenyl]pyrrolidine | CymitQuimica [cymitquimica.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrethroid pesticide-induced alterations in dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information based on available data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride should be consulted for definitive guidance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this and structurally similar compounds include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation.[1][2] |
GHS Pictogram:
Signal Word: Warning [1][2][3]
Precautionary Statements (Selected):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The information presented is based on data for analogous compounds.
Acute Toxicity Data (Analogous Compounds)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | >5000 mg/kg | [4] |
| Dermal LD50 | Rat | >2000 mg/kg | [4] |
Note: Data is for Tetflupyrolimet, a structurally related compound. The toxicity of this compound may vary.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this exact compound are not available in the cited literature. Generally, acute toxicity studies (e.g., OECD Test Guideline 423 for Oral LD50) involve the administration of the substance to animals, typically rats, at various dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated. Skin and eye irritation studies (e.g., OECD Test Guidelines 404 and 405) involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for effects like erythema, edema, or corneal opacity over a specified duration.
First-Aid Measures
Immediate medical attention is crucial in case of exposure. First responders should be protected from exposure.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[5] Rinse mouth with water.[5] Do not induce vomiting unless instructed to do so by medical personnel.[6][7]
-
If Inhaled: Move the person to fresh air.[8] If the person is not breathing, call for emergency medical services, then give artificial respiration.[5]
-
If on Skin or Clothing: Take off all contaminated clothing immediately.[9] Rinse skin immediately with plenty of water for 15-20 minutes.[6] If skin irritation occurs, get medical advice.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[6][9] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. cdn.greenbook.net [cdn.greenbook.net]
- 9. assets.greenbook.net [assets.greenbook.net]
An In-depth Technical Guide to the Solubility of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2), a compound of interest in pharmaceutical research and development. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination and understanding. The guide details standardized experimental protocols, particularly the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, which are considered the gold standard for thermodynamic solubility measurement. Furthermore, it introduces computational approaches for solubility prediction, offering a valuable alternative or supplementary tool for researchers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to accurately assess the solubility profile of this and similar compounds, a critical parameter in the drug discovery and development pipeline.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a substituted pyrrolidine derivative, a class of compounds frequently explored in medicinal chemistry for their potential biological activities. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can significantly impact solubility.
This guide provides a detailed overview of the methodologies required to determine the aqueous and non-aqueous solubility of this compound. In the absence of specific experimental data in the public domain, this document focuses on providing robust experimental protocols and theoretical considerations.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₁H₁₃ClF₃N | |
| Molecular Weight | 251.68 g/mol | |
| pKa | (Predicted) Likely in the range of 9-11 for the secondary amine | General knowledge of pyrrolidines |
| LogP | (Predicted) Moderately lipophilic | Computational prediction |
Note: These values are estimations and should be confirmed by experimental analysis.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1][2][3][4][5] This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for quantifying the concentration of a dissolved compound.[6][7][8]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis detector at a wavelength of maximum absorbance for the compound (to be determined by UV scan).
-
Column Temperature: 25°C
Calibration: A standard curve should be prepared by dissolving a known mass of this compound in the mobile phase to create a series of standards of known concentrations. The peak area from the HPLC analysis of these standards is then plotted against concentration to generate a calibration curve. The concentration of the unknown sample can be determined from this curve.
Data Presentation (Template)
Once experimental data is obtained, it should be presented in a clear and structured format.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value |
Computational Solubility Prediction
In the absence of experimental data, computational models can provide an estimate of a compound's solubility. These methods are valuable in early drug discovery for screening large numbers of compounds.
Methods include:
-
Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict solubility.
-
Thermodynamic cycle-based methods: These approaches calculate the free energy of solvation.
It is important to note that these are predictive methods and the results should be interpreted with caution and ideally confirmed by experimental data.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship for Solubility Assessment
This diagram shows the relationship between different approaches to assessing solubility.
Caption: Approaches to Solubility Assessment.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public literature, this technical guide provides the necessary framework for its determination. By following the detailed experimental protocols for the shake-flask method with HPLC analysis, researchers can generate reliable and accurate solubility data. This information is paramount for advancing the preclinical development of this compound, enabling informed decisions on formulation strategies and predicting its in vivo behavior. The inclusion of computational prediction methods offers a valuable tool for high-throughput screening and initial assessment. This guide serves as a practical resource for scientists and researchers in the pharmaceutical industry.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 6. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 8. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
Spectral Analysis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: A Technical Guide
Disclaimer: Publicly available, comprehensive experimental spectral data (NMR, IR, MS) for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is limited. The data presented herein is a prediction based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing expected spectral characteristics and standardized methodologies for empirical data acquisition.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: a para-substituted trifluoromethylphenyl ring and a pyrrolidinium hydrochloride core.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ | Chemical shift is concentration-dependent and sensitive to water content. |
| 7.78 | Doublet | 2H | Ar-H (ortho to -CF₃) | |
| 7.65 | Doublet | 2H | Ar-H (meta to -CF₃) | |
| ~3.8 - 4.0 | Multiplet | 1H | C3-H (methine) | |
| ~3.4 - 3.6 | Multiplet | 2H | C2-H₂, C5-H₂ | Protons adjacent to the protonated nitrogen are shifted downfield.[1][2] |
| ~3.2 - 3.4 | Multiplet | 2H | C2-H₂, C5-H₂ | Diastereotopic protons may result in complex multiplets. |
| ~2.2 - 2.4 | Multiplet | 2H | C4-H₂ | |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~145 | Ar-C (quaternary, C-CF₃) | |
| ~140 | Ar-C (quaternary, C-pyrrolidine) | |
| ~128 | Ar-CH | |
| ~126 (quartet) | Ar-CH | Coupling to fluorine (³JCF). |
| 124 (quartet) | -CF₃ | Strong coupling to fluorine (¹JCF). |
| ~48 | C2, C5 | Carbons adjacent to the protonated nitrogen. |
| ~40 | C3 |
| ~30 | C4 | |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted FT-IR Characteristic Absorption Bands Sample Preparation: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2700 - 2400 | Strong, Broad | N⁺-H Stretch | Secondary Amine Salt (Pyrrolidinium) |
| 3050 - 3020 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1615, ~1520, ~1420 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~840 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectral Peaks Ionization Method: Electrospray Ionization (ESI), Positive Mode
| m/z | Ion | Notes |
|---|---|---|
| 218.10 | [M+H]⁺ | Corresponds to the protonated free base [C₁₁H₁₄F₃N + H]⁺. |
| 145.04 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl group. |
| 70.08 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring after hydrogen loss. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic hydrochloride salt such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it effectively dissolves the salt and allows for the observation of exchangeable N-H protons.[3]
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary, but check for sample stability first.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. To obtain quantitative data, a longer relaxation delay (e.g., 5-10 seconds) and a gated decoupling sequence may be necessary, though for routine characterization, a 1-2 second delay is common.[4] Acquisition may require several hundred to several thousand scans depending on the sample concentration.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its simplicity and minimal sample preparation.[5][6]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the powdered sample (1-5 mg) directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The resulting spectrum will be the ratio of the sample scan to the background scan, displayed in percent transmittance or absorbance.
-
Cleaning: After analysis, release the pressure arm, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened tissue.
Mass Spectrometry (MS)
-
Ionization Method: Electrospray Ionization (ESI) is the ideal method for pre-ionized samples like hydrochloride salts, as it gently transfers ions from solution to the gas phase.[7]
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water.[8][9] A small amount of formic acid (0.1%) can be added to the final solution to ensure a stable spray and promote protonation of the free base, although the hydrochloride salt is already protonated.
-
-
Instrument Setup:
-
The mass spectrometer should be set to positive ion detection mode.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.
-
To confirm the structure, perform tandem MS (MS/MS) by isolating the predicted molecular ion (m/z 218.1) and fragmenting it using collision-induced dissociation (CID) to observe the characteristic daughter ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. jascoinc.com [jascoinc.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, a specific, detailed experimental protocol for the direct synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS 1095545-12-2) is not extensively documented in publicly accessible scientific literature or patents. This guide, therefore, provides a comprehensive overview of a state-of-the-art, analogous synthetic method for producing 3-arylpyrrolidines, a class of compounds to which the target molecule belongs. The presented palladium-catalyzed hydroarylation is a robust and versatile method applicable for the synthesis of the target compound and its derivatives.
Introduction
The 3-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. The incorporation of a trifluoromethyl group on the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide outlines a powerful synthetic strategy for the preparation of 3-arylpyrrolidines, exemplified by the palladium-catalyzed hydroarylation of a pyrroline, a method that is highly relevant for the synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.
Physicochemical Properties
While detailed experimental data for the target compound is scarce, the following table summarizes its basic identifiers and properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1095545-12-2 |
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight | 251.68 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | Inert atmosphere, Room Temperature |
General Synthetic Approach: Palladium-Catalyzed Hydroarylation
A highly efficient and general method for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-protected pyrrolines. This reaction involves the coupling of an aryl halide with a pyrroline in the presence of a palladium catalyst and a hydride source.
Below is a DOT script for the general synthetic pathway.
Detailed Experimental Protocol (Analogous Synthesis)
This section provides a detailed protocol for a representative palladium-catalyzed hydroarylation reaction to synthesize a 3-arylpyrrolidine. This can be adapted for the synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine by using 1-bromo-4-(trifluoromethyl)benzene as the aryl halide.
Reaction: Palladium-catalyzed hydroarylation of N-benzyl-2,5-dihydro-1H-pyrrole with an aryl bromide.
Table of Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| N-Benzyl-2,5-dihydro-1H-pyrrole | 159.23 | 1.0 | 159 mg |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.2 | 205 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg |
| Formic Acid (HCOOH) | 46.03 | 2.0 | 75 µL |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 350 µL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5.0 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this mixture, add N-benzyl-2,5-dihydro-1H-pyrrole (159 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromotoluene, 205 mg, 1.2 mmol), and an additional 3.0 mL of anhydrous DMF.
-
Finally, add formic acid (75 µL, 2.0 mmol) and triethylamine (350 µL, 2.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the N-benzyl-3-arylpyrrolidine.
-
The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol).
-
The resulting 3-arylpyrrolidine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Experimental Workflow Diagram:
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not well-documented, the structural motifs present suggest potential interactions with various biological targets. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing efficacy and metabolic stability. The pyrrolidine ring is a core component of many neurotransmitter reuptake inhibitors.
Hypothesized Signaling Pathway Involvement:
Given that many 3-arylpyrrolidines are known to interact with monoamine transporters, a plausible (though unconfirmed for this specific molecule) signaling pathway could involve the dopamine, serotonin, or norepinephrine systems. Inhibition of reuptake transporters would lead to increased synaptic concentrations of these neurotransmitters, modulating downstream signaling cascades.
Conclusion
In Vivo and In Vitro Studies of Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its structural versatility and presence in numerous natural products have made it a privileged scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo and in vitro studies of pyrrolidine derivatives, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes essential for cancer cell proliferation.[1][2]
Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines. Lower IC50 values are indicative of greater potency.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | 1a | HCT116 | 15.2 | [1] |
| 1b | HCT116 | 8.5 | [1] | |
| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 | 5.8 | [1] |
| 2b | MCF-7 | 3.1 | [1] | |
| Pyrrolidinone-hydrazone | 3a | PPC-1 | 10.4 | [1] |
| 3b | IGR39 | 2.5 | [1] | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability) | [1] |
| Polysubstituted Pyrrolidines | 3h | Multiple | 2.9 - 16 | [2] |
| 3k | Multiple | 2.9 - 16 | [2] | |
| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl-substituted 43a | HepG2 | 0.85 ± 0.20 µg/mL | [3] |
| 4-bromophenyl-substituted 43b | HepG2 | 0.80 ± 0.10 µg/mL | [3] | |
| Thiophen-containing pyrrolidines | 37e | MCF-7 | 17 | [4] |
| 37e | HeLa | 19 | [4] | |
| Phenyl-containing pyrrolidines | 36a-f | MCF-7 | 22 - 29 | [4] |
| 36a-f | HeLa | 26 - 37 | [4] | |
| Pyrrolidine chalcones | 3IP | MCF-7 | 25-30 µg | [5] |
| 3FP | MDA-MB-468 | 25 µg | [5] |
Key Signaling Pathways in Anticancer Activity
Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic apoptosis pathway, which is initiated by mitochondrial stress and leads to the activation of caspase enzymes.[1]
Experimental Protocols: Anticancer Assays
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrrolidine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Anti-inflammatory Activity
Pyrrolidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[6]
Quantitative Data: Anti-inflammatory and Enzyme Inhibition
| Compound Class | Target | Inhibition/Activity | Reference |
| N-substituted pyrrolidine-2,5-dione | COX-2 | IC50: 0.98 µM (compound 13e) | [7] |
| COX-2 Selectivity Index | 31.5 (compound 13e) | [7] | |
| Pyrrolidine sulfonamide | DPP-IV | 66.32% inhibition (compound 23d) | [3][8] |
| DPP-IV | IC50: 11.32 ± 1.59 μM (compound 23d) | [8] | |
| Pyrrolidine-2,5-dione derivatives | COX-2 | IC50: 50.93 µM (compound 44) | [9] |
| 5-LOX | IC50: 20.87 µM (compound 44) | [9] |
Experimental Protocols: Anti-inflammatory Assays
In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine derivatives against COX-1 and COX-2 enzymes.[6]
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test pyrrolidine derivatives and a reference compound (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the reference compound.[6]
-
In a 96-well plate, add Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.[6]
-
Initiate the reaction by adding arachidonic acid and TMPD.[6]
-
Incubate the plate at 25°C for 5 minutes.[6]
-
Measure the absorbance at 550 nm.[6]
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Objective: To assess the ability of pyrrolidine derivatives to reduce acute inflammation in rats or mice.[6]
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
λ-Carrageenan (1% w/v in saline)
-
Test pyrrolidine derivatives and a reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.[6]
-
Administer the test compounds or reference drug to the animals (e.g., orally or intraperitoneally).
-
After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Neuroprotective Activity
Certain pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.[10][11]
Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a common in vivo model used to simulate ischemic stroke and assess the efficacy of neuroprotective agents.[10]
Antimicrobial Activity
Pyrrolidine derivatives have also been explored as antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC | Reference |
| Spirooxindole pyrrolidine-linked imidazole hybrid | C. albicans | 4 µg/mL (compound 44) | [3][8] |
| Pyrrolidine-thiazole derivatives | B. cereus | 21.70 ± 0.36 µg/mL (compound 51a) | [8] |
| S. aureus | 30.53 ± 0.42 µg/mL (compound 51a) | [8] | |
| Pyrrolidine chalcones | Staphylococcus aureus | 0.025 µg/ml (compounds 3BP, 3CP, 3DP) | [5] |
| E. faecalis | 0.025 µg/ml (compounds 3AP, 3IP) | [5] | |
| Mycobacterium tuberculosis | 6.25 µg/ml (compound 3CP) | [5] |
Mechanism of Action: Inhibition of Bacterial DNA Replication
A key mechanism of action for some pyrrolidine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[1]
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a pyrrolidine derivative that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Pyrrolidine derivatives (test compounds)
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
This guide provides a foundational understanding of the multifaceted biological activities of pyrrolidine derivatives and the methodologies employed to evaluate them. The versatility of the pyrrolidine scaffold continues to make it a highly attractive starting point for the design and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Trifluoromethylphenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylphenyl (TFMP) moiety is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profiles of a diverse array of therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—high electronegativity, metabolic stability, and lipophilicity—have been strategically leveraged to enhance the efficacy, pharmacokinetics, and safety of drugs across multiple target classes. This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of TFMP compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers and drug development professionals in this dynamic field.
Introduction: The Significance of the Trifluoromethylphenyl Group in Drug Design
The trifluoromethyl group, when appended to a phenyl ring, dramatically alters the electronic and steric properties of a molecule.[1] This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the strong carbon-fluorine bond.[2] Furthermore, the lipophilicity conferred by the -CF3 group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is critical for central nervous system-targeted therapies.[2] The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions, often leading to increased potency and selectivity.[3] These advantageous properties have led to the successful development of numerous FDA-approved drugs containing the TFMP scaffold, spanning a wide range of therapeutic areas including oncology, inflammation, infectious diseases, and neurology.[4][5]
Quantitative Pharmacological Data of Representative TFMP Compounds
The following tables summarize key in vitro and in vivo pharmacological parameters for several prominent drugs and investigational compounds featuring the trifluoromethylphenyl moiety. This data provides a quantitative basis for comparing the potency, selectivity, and pharmacokinetic properties of these agents.
Kinase Inhibitors
The TFMP group is a prevalent feature in many small-molecule kinase inhibitors, where it often contributes to potent and selective target engagement.
Table 1: In Vitro Kinase Inhibitory Activity of Selected TFMP Compounds
| Compound | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Sorafenib | B-Raf, c-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, RET | 6 (B-Raf), 22 (c-Raf), 90 (VEGFR-2), 20 (VEGFR-3), 57 (PDGFR-β), 68 (c-KIT), 58 (FLT3) | - |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR-β, FGFR1, KIT, RET, B-Raf | 13 (VEGFR1), 4.2 (VEGFR2), 46 (VEGFR3), 69 (TIE2), 22 (PDGFR-β), 22 (FGFR1), 7 (KIT), 4 (RET), 28 (B-Raf) | - |
| Ponatinib | BCR-ABL (and mutants including T315I), VEGFRs, PDGFRs, FGFRs, Src family kinases | 0.37 (native ABL), 2.0 (T315I ABL), 1.5 (VEGFR2), 1.1 (PDGFRα), 2.2 (FGFR1), 5.4 (SRC) | FLT3 (13), KIT (13) |
| Nilotinib | BCR-ABL, PDGFR, c-Kit, DDR | - | Potent inhibitor of imatinib-resistant BCR-ABL mutants (excluding T315I) |
| Gefitinib | EGFR | 2-37 (mutant EGFR), 800 (wild-type EGFR) | - |
Data compiled from multiple sources. Assay conditions may vary between studies.[6][7][8][9][10]
COX Inhibitors
Celecoxib, a selective COX-2 inhibitor, is a widely recognized example of a successful TFMP-containing anti-inflammatory drug.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 - 82 | 0.04 - 6.8 | ~7.6 - 375 |
IC50 values can vary depending on the assay conditions, such as the use of whole blood assays versus purified enzyme assays.[11][12]
Other Notable TFMP Compounds
The TFMP motif is also found in drugs targeting a variety of other protein classes.
Table 3: Pharmacological Data for Diverse TFMP Compounds
| Compound | Target | Parameter | Value |
| Fluoxetine | Serotonin Transporter (SERT) | IC50 | 16 nM[13] |
| Bicalutamide | Androgen Receptor (AR) | IC50 | 160 nM[1] |
| Ki | 35 nM[14] | ||
| Leflunomide (active metabolite A77 1726) | Dihydroorotate Dehydrogenase (DHODH) | Ki | 2.7 µM[15] |
| Doravirine | HIV-1 Reverse Transcriptase (NNRTI) | - | Potent inhibitor of wild-type and common mutant forms of HIV-1 reverse transcriptase[1][5] |
| Tipranavir | HIV Protease | - | Potent inhibitor of wild-type and protease inhibitor-resistant HIV strains |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological activity of trifluoromethylphenyl compounds.
In Vitro Kinase Inhibition Assay (Example: Gefitinib for EGFR)
This protocol describes a common method to determine the in vitro inhibitory activity of a TFMP compound against a specific kinase, using gefitinib and EGFR as an example.
Objective: To determine the IC50 value of gefitinib for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Gefitinib
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well, white, opaque assay plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of gefitinib in DMSO. Create a serial dilution series of gefitinib in DMSO, and then further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted gefitinib solution or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each gefitinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[4][16][17]
Androgen Receptor Competitive Binding Assay (Example: Bicalutamide)
This protocol details a method to determine the binding affinity of a TFMP compound for the androgen receptor, using bicalutamide as an example.
Objective: To determine the IC50 and Ki of bicalutamide for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., [³H]mibolerone)
-
Bicalutamide
-
Unlabeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
96-well filter plates (e.g., GF/C) pre-treated with polyethylenimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of bicalutamide in DMSO. Create a serial dilution series in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: AR-LBD, radiolabeled androgen, and assay buffer.
-
Non-specific Binding: AR-LBD, radiolabeled androgen, and a high concentration of unlabeled DHT (e.g., 10 µM).
-
Competitive Binding: AR-LBD, radiolabeled androgen, and varying concentrations of bicalutamide.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of bicalutamide. Determine the IC50 value using non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][18][19]
In Vitro COX-2 Selective Inhibition Assay (Example: Celecoxib)
This protocol describes a fluorometric assay to determine the COX-2 inhibitory activity of a TFMP compound like celecoxib.
Objective: To determine the IC50 of celecoxib for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that detects prostaglandin G2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX Probe, and COX Cofactor in COX Assay Buffer according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of celecoxib in DMSO. Create a serial dilution series in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control: Add COX Assay Buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor (if provided with the kit).
-
Test Wells: Add the celecoxib dilutions.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add the reaction mix to all wells. Add the COX-2 enzyme to all wells except the negative control. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of celecoxib. Calculate the percentage of inhibition relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log concentration of celecoxib and fitting to a dose-response curve.[18][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by TFMP compounds and general experimental workflows for their characterization.
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Androgen receptor signaling and its inhibition by Bicalutamide.
Experimental Workflows
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The trifluoromethylphenyl moiety continues to be a privileged scaffold in drug discovery, enabling the development of highly effective and pharmacokinetically robust therapeutic agents. The examples and data presented in this guide highlight the broad applicability of this functional group in targeting diverse protein families, from kinases and cyclooxygenases to nuclear hormone receptors and viral enzymes. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and pharmacological evaluation of novel TFMP-containing compounds. As our understanding of disease biology deepens, the strategic incorporation of the trifluoromethylphenyl group will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib† - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide on the Biological Activities of Trifluoromethyl-Containing Compounds
The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount strategy in medicinal chemistry, profoundly enhancing the therapeutic potential of a wide array of compounds. This technical guide delves into the multifaceted biological activities of trifluoromethyl-containing molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their significance in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. The unique physicochemical properties conferred by the CF3 group—including increased metabolic stability, enhanced lipophilicity, and improved target binding affinity—are explored through quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Key Physicochemical Properties and Their Impact on Biological Activity
The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity are central to its ability to modulate the properties of a parent molecule. The robust carbon-fluorine bond enhances metabolic stability by making the moiety resistant to enzymatic degradation, often leading to a longer in vivo half-life.[1][2] Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][2] These properties collectively contribute to the enhanced potency and improved pharmacokinetic profiles observed in many trifluoromethylated drugs.
Anticancer Activity
Trifluoromethyl-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Quantitative Anticancer Activity Data
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivatives | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [5] |
| Pyrazole Derivatives | Compound 9 (aryl-urea derivative) | HCT116 (Colon) | 17.8 | [6] |
| Pyrazole Derivatives | Compound 9 (aryl-urea derivative) | HePG2 (Liver) | 12.4 | [6] |
| Pyrazole Derivatives | Compound 9 (aryl-urea derivative) | HOS (Bone) | 17.6 | [6] |
Signaling Pathway: PI3K/Akt Inhibition
Many trifluoromethyl-containing anticancer agents exert their effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[7] Its inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by a trifluoromethyl-containing compound.
Antimicrobial Activity
The incorporation of trifluoromethyl groups has also proven effective in the development of novel antimicrobial agents. These compounds can exhibit activity against a broad spectrum of pathogens, including drug-resistant strains.
Quantitative Antimicrobial Activity Data
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | Compound 25 (Bromo and trifluoromethyl substituted) | Staphylococcus aureus | 0.78 | [3] |
| Pyrazole Derivatives | Compounds 19 & 20 (Chlorofluoro substituted) | Staphylococcus aureus | 1.56 | [3] |
| Trifluoromethyl Ketones | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Bacillus megaterium | Potent Activity | [8] |
| Trifluoromethyl Ketones | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Corynebacterium michiganese | Potent Activity | [8] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 13 | Mycobacterium tuberculosis | 4 | [9] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 15 | Mycobacterium tuberculosis | 4-8 | [9] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Trifluoromethylated compounds have emerged as promising anti-inflammatory agents, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Specific Compound | Assay | IC50 | Reference |
| Pyrazole Derivatives | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | Carrageenan-induced rat paw edema (% inhibition) | 62-76% | [10] |
| Small Molecule | Compound 51 | NO release inhibition | 3.1 ± 1.1 µM | [8] |
| Small Molecule | Compound 51 | NF-κB activity inhibition | 172.2 ± 11.4 nM | [8] |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition by trifluoromethyl-containing compounds can suppress the expression of pro-inflammatory genes.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group in drug design and development. Through an exploration of its fundamental physicochemical properties, this paper will elucidate the mechanisms by which trifluoromethylation enhances metabolic stability, modulates lipophilicity and acidity (pKa), and improves target binding affinity and bioavailability. This guide will further present detailed experimental protocols for key assays, quantitative data comparisons, and visual representations of relevant biological pathways and experimental workflows to equip researchers and drug development professionals with the critical knowledge to effectively leverage the power of the trifluoromethyl group in their scientific endeavors.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine atoms into organic molecules has revolutionized the pharmaceutical industry. Among the various fluorinated moieties, the trifluoromethyl group stands out for its unique and potent effects on a molecule's biological and physicochemical properties.[1][2] The CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, offering distinct steric and electronic characteristics that can be strategically exploited to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity.[3][4] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond are central to its transformative impact on drug candidates.[2][5]
Physicochemical Properties Modified by the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter a molecule's key physicochemical parameters, which in turn dictates its behavior in a biological system.
Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][5] By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5][6] This "metabolic switching" strategy can significantly reduce the number of metabolites, simplifying the drug's metabolic profile.[5][7]
Lipophilicity (logP) and Acidity (pKa)
The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1][2] This increased lipophilicity, quantified by the partition coefficient (logP), can lead to better absorption and distribution of the drug within the body.[8] However, the impact of trifluorination on lipophilicity can be context-dependent.[9]
Furthermore, the strong electron-withdrawing nature of the CF3 group significantly influences the acidity (pKa) of nearby functional groups.[4] For instance, trifluoromethyl-substituted compounds are often stronger acids.[4] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[10]
Table 1: Quantitative Comparison of Physicochemical Properties of Analogues With and Without a Trifluoromethyl Group
| Compound Pair | Modification | pKa | logP | Change in logP (ΔlogP) | Reference |
| Toluene vs. (Trifluoromethyl)benzene | CH₃ → CF₃ | N/A | 2.73 vs. 2.86 | +0.13 | [11] |
| Aniline vs. 4-(Trifluoromethyl)aniline | H → CF₃ | 4.63 vs. 3.5 | 0.90 vs. 2.76 | +1.86 | [12] |
| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF₃ | 9.95 vs. 8.7 | 1.46 vs. 3.03 | +1.57 | [12] |
| Acetic Acid vs. Trifluoroacetic Acid | CH₃ → CF₃ | 4.76 vs. 0.52 | -0.17 vs. 0.5 | +0.67 | [4] |
Note: The values presented are approximate and can vary based on experimental conditions. This table is a compilation from multiple sources to illustrate the general trends.
Impact on Pharmacodynamics: Target Binding Affinity
The electronic and steric properties of the trifluoromethyl group can significantly enhance a drug's binding affinity and selectivity for its biological target.[1][13] The electron-withdrawing nature of the CF3 group can alter the electron distribution in an aromatic ring, influencing crucial interactions with amino acid residues in the target protein's binding pocket.[6] These interactions can include hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. The increased binding affinity often translates to higher potency and a more favorable therapeutic index.[2][14]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (ACN with internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing the cold quenching solution to stop the reaction.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Determination of Binding Affinity (Kd) using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for measuring the binding affinity of a compound to its target protein.
Objective: To determine the equilibrium dissociation constant (Kd) of a ligand-receptor interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein
-
Test compound (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (containing EDC, NHS, and ethanolamine)
Procedure:
-
Immobilization of the Target Protein:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized target protein surface and a reference surface (without the protein).
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the protein.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the reference surface signal from the target protein surface signal to obtain the specific binding response.
-
Plot the steady-state binding response against the concentration of the test compound.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (Kd).
-
Visualizing the Impact: Signaling Pathways and Workflows
Signaling Pathway Example: Inhibition of a Kinase by a Trifluoromethylated Drug
Many kinase inhibitors utilize the trifluoromethyl group to enhance their potency and selectivity. The following diagram illustrates a simplified signaling pathway and the point of intervention by such an inhibitor.
Experimental Workflow: Role of the Trifluoromethyl Group in Drug Discovery
The following diagram illustrates a typical workflow in drug discovery, highlighting where the strategic introduction of a trifluoromethyl group is considered.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to the development of numerous successful drugs. A thorough understanding of the physicochemical principles underlying the effects of trifluoromethylation, coupled with robust experimental evaluation, is crucial for the rational design of next-generation therapeutics. This guide has provided an in-depth overview of these aspects, offering both theoretical knowledge and practical protocols to aid researchers in harnessing the full potential of the trifluoromethyl group in their drug discovery efforts.
References
- 1. mercell.com [mercell.com]
- 2. How to Calculate Binding Constants for Drug Discovery Studies [pubs.sciepub.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. mttlab.eu [mttlab.eu]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2).[1] The following protocols are designed to serve as a foundational guide for establishing robust analytical workflows for purity assessment, identification, and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹⁹F NMR are particularly informative due to the presence of protons on the pyrrolidine ring and the trifluoromethyl group on the phenyl ring.
Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy
1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial.[2]
-
Ensure complete dissolution by gentle vortexing.[2]
-
Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.[2]
1.2. Instrumentation and Data Acquisition:
-
The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
The spectrometer is tuned for both ¹H and ¹⁹F frequencies.[2]
-
The magnetic field is locked using the deuterium signal from the solvent and shimmed to optimize homogeneity for sharp, symmetrical peaks.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is commonly used.[2]
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.[2]
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.[2]
-
-
¹⁹F NMR Acquisition Parameters:
-
The spectrum is typically referenced to an internal or external standard like CFCl₃ at 0.00 ppm.[2]
-
1.3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure. The trifluoromethyl group is a strong electron-withdrawing group, which will influence the chemical shifts of the aromatic protons.[3]
Expected ¹H and ¹⁹F NMR Data Summary
| Nucleus | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity | Assignment |
| ¹H | 7.5 - 8.0 | Multiplet | Aromatic protons |
| ¹H | 3.0 - 4.0 | Multiplet | Pyrrolidine ring protons |
| ¹H | 2.0 - 2.5 | Multiplet | Pyrrolidine ring protons |
| ¹⁹F | -60 to -65 | Singlet | -CF₃ group |
Note: The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity and quantifying this compound in bulk materials and pharmaceutical formulations. A reversed-phase method with UV detection is generally suitable.
Experimental Protocol: Reversed-Phase HPLC
2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 2-3).[4] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-260 nm).
-
Injection Volume: 10-20 µL.
2.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of reference standard this compound and dissolve it in a known volume (e.g., 10 mL) of mobile phase or a suitable solvent to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).[5]
-
Sample Solution: Prepare the sample in the same manner as the standard stock solution to a concentration within the calibration range.
2.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
HPLC Method Validation Parameters
| Parameter | Specification | Purpose |
| Linearity | R² ≥ 0.999 | To ensure a direct relationship between concentration and response. |
| Accuracy | 98-102% recovery | To demonstrate the closeness of the measured value to the true value. |
| Precision | RSD ≤ 2% | To show the reproducibility of the method.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be quantified with accuracy and precision. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile impurities or for the analysis of the compound after derivatization.
Experimental Protocol: GC-MS Analysis
3.1. Sample Preparation:
-
For direct analysis, dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
-
For compounds with low volatility, derivatization may be necessary. Perfluoroacylation of the secondary amine can be performed to improve chromatographic properties, although this may not always result in unique mass spectral fragments for isomers.[7]
3.2. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.[8]
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.[8]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 200-230 °C.
-
Transfer Line Temperature: 280-300 °C.[8]
-
3.3. Data Analysis:
-
Identify the peak corresponding to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine by its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library or theoretical fragmentation patterns for confirmation.
Expected GC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight | 251.68 g/mol [1] |
| Expected m/z of Molecular Ion (M⁺) | 251 (for the free base after HCl removal in the injector) |
| Key Fragment Ions | Fragments corresponding to the loss of the trifluoromethyl group, and cleavage of the pyrrolidine ring. |
Visualized Workflows
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
Application Notes and Protocols for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Disclaimer: Extensive literature searches did not yield specific biological activity data, established application notes, or detailed experimental protocols for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. The information presented here is based on the general properties of structurally related phenylpyrrolidine compounds and should be considered speculative. Researchers should conduct their own validation experiments to determine the specific activity and optimal protocols for this compound.
Product Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1095545-12-2 |
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight | 251.68 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | Inert atmosphere, Room Temperature |
General Overview and Potential Research Applications
This compound is a research chemical belonging to the phenylpyrrolidine class of compounds. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Based on the pharmacology of similar phenylpyrrolidine structures, this compound holds potential for investigation in several areas of neuroscience research, particularly as a modulator of monoamine neurotransmitter systems. Potential applications include:
-
Dopamine Transporter (DAT) Ligand: Phenylpyrrolidine derivatives are known to interact with the dopamine transporter. This compound could be investigated as a potential inhibitor of dopamine reuptake, which may have implications for research into conditions such as ADHD, depression, and substance abuse.
-
Serotonin Transporter (SERT) Ligand: The serotonin transporter is another key target for this class of molecules. The compound could be screened for its activity as a serotonin reuptake inhibitor, a mechanism central to the action of many antidepressant medications.
-
Norepinephrine Transporter (NET) Ligand: Inhibition of the norepinephrine transporter is a validated strategy for the treatment of depression and ADHD. The potential of this compound to interact with NET warrants investigation.
Hypothetical Experimental Protocols
The following are generalized protocols that would be suitable for the initial characterization of the biological activity of this compound.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Test Compound: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the transporter of interest.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
This protocol measures the functional ability of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine
-
Test Compound: this compound
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Inhibitor for non-specific uptake (as in Protocol 1)
-
Scintillation counter and scintillation fluid
Procedure:
-
Wash the plated cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with a lysis buffer or distilled water).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.
Data Presentation
As no experimental data is available, the following tables are presented as templates for organizing potential findings from the above protocols.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl | TBD | TBD | TBD |
| Reference Compound 1 (e.g., Cocaine) | Value | Value | Value |
| Reference Compound 2 (e.g., Fluoxetine) | Value | Value | Value |
TBD: To Be Determined
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl | TBD | TBD | TBD |
| Reference Compound 1 (e.g., GBR 12909) | Value | Value | Value |
| Reference Compound 2 (e.g., Desipramine) | Value | Value | Value |
TBD: To Be Determined
Visualizations
The following diagram illustrates a hypothetical workflow for the initial screening and characterization of this compound.
Caption: Hypothetical workflow for the characterization of a novel phenylpyrrolidine compound.
Application Notes and Protocols for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall efficacy. While direct applications of 3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride in commercial agrochemicals are not extensively documented in publicly available literature, its structural analogue, the 3-(trifluoromethyl)phenyl-pyrrolidine core, is central to the novel herbicide, Tetflupyrolimet.
This document will focus on the synthesis and application of agrochemicals based on the trifluoromethylphenyl-pyrrolidine scaffold, using the recently developed herbicide Tetflupyrolimet as a primary example. The protocols and data presented are analogous to the potential applications of this compound and provide a comprehensive guide for researchers interested in this class of compounds.
Core Application: Synthesis of Tetflupyrolimet Analogues
Tetflupyrolimet is a groundbreaking herbicide, the first to be classified under the Herbicide Resistance Action Committee (HRAC) Group 28.[1] Its novel mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[2][3] This disruption of DNA and RNA synthesis leads to the effective control of a wide spectrum of grass weeds, particularly in rice cultivation.[3]
The synthesis of Tetflupyrolimet and its analogues relies on the preparation of a key 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one intermediate. The general synthetic approach provides a valuable template for the utilization of similar building blocks, including the 4-(trifluoromethyl)phenyl isomer.
Diagram of the Tetflupyrolimet Discovery Logic
Caption: Logical workflow from initial hit discovery to the selection of Tetflupyrolimet.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of Tetflupyrolimet and its intermediates.
Table 1: Synthesis Yields of Key Intermediates
| Intermediate | Starting Materials | Reaction Type | Yield (%) | Reference |
| 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one | 3-(Trifluoromethyl)benzaldehyde, Malononitrile, and other reagents | Multi-step synthesis | ~60-70% | Patent Literature Analysis |
| Methyl 1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one and Dimethyl carbonate | Carboxymethylation | >80% | Patent Literature Analysis |
| (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (Tetflupyrolimet) | Methyl 1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate and 2-Fluoroaniline | Amidation | >85% | Patent Literature Analysis |
Table 2: Biological Activity of Tetflupyrolimet
| Parameter | Value | Organism(s) | Reference |
| Herbicidal Activity (IC50) | |||
| Root Length Inhibition (Arabidopsis) | 17 ± 0.07 nM | Arabidopsis thaliana | [3] |
| Root Length Inhibition (Foxtail) | 3.3 ± 0.10 nM | Setaria italica | [3] |
| Enzyme Inhibition (IC50) | |||
| DHODH Inhibition (S. italica) | 4.3 ± 0.9 nM | Setaria italica | [3] |
| DHODH Inhibition (O. sativa) | 21 ± 3 nM | Oryza sativa (Rice) | [3] |
| DHODH Inhibition (H. sapiens) | 380 ± 24 nM | Homo sapiens (Human) | [3] |
| Efficacy Data | |||
| Application Rate | 70 to 250 g/Ha | Various grass weeds in rice | |
| Weed Control | >90% control of major grass weeds | Echinochloa, Leptochloa, Monochoria species | [4] |
Experimental Protocols
The following protocols are representative of the synthesis of Tetflupyrolimet, adapted from patent literature and scientific publications. These can be modified for the synthesis of analogues using this compound.
Protocol 1: Synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one (Intermediate 1)
Diagram of Synthetic Pathway for Intermediate 1
Caption: General synthetic scheme for the key pyrrolidinone intermediate.
Methodology:
-
Step 1: Knoevenagel Condensation. To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the Knoevenagel condensation product.
-
Step 2: Reduction and Cyclization. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation.
-
A Raney nickel or palladium on carbon catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (50-100 psi) at elevated temperature (50-80 °C) for 12-24 hours.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (Tetflupyrolimet)
Diagram of Final Synthetic Steps for Tetflupyrolimet
Caption: Key steps in the conversion of the pyrrolidinone intermediate to Tetflupyrolimet.
Methodology:
-
Step 1: Carboxymethylation. 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one (1.0 eq) is dissolved in a suitable solvent (e.g., THF or DMF) and treated with a strong base (e.g., sodium hydride) at 0 °C.
-
Dimethyl carbonate (1.2 eq) is added, and the reaction is stirred at room temperature for 6-12 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester intermediate.
-
Step 2: N-Methylation. The crude ester from the previous step is dissolved in a suitable solvent (e.g., acetone or DMF) and treated with a base (e.g., potassium carbonate).
-
Methyl iodide (1.5 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography.
-
Step 3: Amidation. The N-methylated ester (1.0 eq) and 2-fluoroaniline (1.1 eq) are dissolved in a suitable solvent (e.g., toluene).
-
A suitable coupling agent (e.g., a Grignard reagent like isopropylmagnesium chloride) is added, and the reaction is heated to reflux for 4-8 hours.
-
The reaction is cooled, quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Tetflupyrolimet. Chiral separation may be necessary to isolate the desired (3S,4S)-enantiomer.
Signaling Pathways and Mode of Action
Tetflupyrolimet's mode of action is the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.
Diagram of the DHODH Inhibition Pathway
Caption: Inhibition of the pyrimidine biosynthesis pathway by Tetflupyrolimet.
Conclusion
The trifluoromethylphenyl-pyrrolidine scaffold represents a significant area of interest in modern agrochemical research. The successful development of the herbicide Tetflupyrolimet underscores the potential of this chemical class. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the synthesis and application of novel agrochemicals based on this compound and its analogues. Further research into the structure-activity relationships of this class of compounds may lead to the discovery of new and improved crop protection solutions.
References
Application Notes and Protocols for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a synthetic compound belonging to the 3-phenylpyrrolidine class of molecules. This class is of significant interest in drug discovery, particularly for disorders of the central nervous system (CNS). The pyrrolidine scaffold is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The introduction of a trifluoromethyl group at the 4-position of the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
Compounds with the 3-phenylpyrrolidine core structure have been extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6]
This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential monoamine reuptake inhibitor.
Mechanism of Action
Based on the structure-activity relationships (SAR) of analogous 3-phenylpyrrolidine compounds, it is hypothesized that this compound acts as a monoamine reuptake inhibitor. By binding to DAT, NET, and/or SERT, it is expected to block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission. The trifluoromethyl group is a strong electron-withdrawing group that can influence the binding affinity and selectivity of the compound for the different monoamine transporters.
Quantitative Data Summary
| Compound ID | Phenyl Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| Analog 1 | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| Analog 2 (S) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| Analog 3 | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 |
Data presented here is for pyrovalerone analogs and is intended to be representative of the phenylpyrrolidinone class of compounds.[2] Actual values for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT) expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for hDAT, Desipramine for hNET, Fluoxetine for hSERT)
-
This compound test compound
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the respective monoamine transporter in appropriate cell culture medium until they reach confluency.
-
Membrane Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the respective non-labeled inhibitor.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to measure the functional potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled monoamines into cells expressing the corresponding transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound test compound
-
96-well cell culture plates
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well cell culture plates and allow them to adhere and form a monolayer.
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle in KRH buffer for a specified time.
-
Initiate the uptake by adding the respective radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl as a monoamine reuptake inhibitor.
Caption: Experimental workflow for the in vitro monoamine transporter radioligand binding assay.
Caption: Experimental workflow for the in vitro monoamine transporter uptake inhibition assay.
References
- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and Related Compounds in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and structurally related compounds in the research of neurological disorders. This document details their potential therapeutic applications, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and conceptual diagrams to guide further research and development. While direct research on this compound is limited in publicly available literature, this document draws upon research on closely related analogs possessing the trifluoromethylphenyl and pyrrolidine moieties, which have shown significant potential in models of epilepsy, neuropathic pain, and cognitive dysfunction.
Therapeutic Potential in Neurological Disorders
Compounds featuring the trifluoromethylphenyl-pyrrolidine scaffold have emerged as promising candidates for the treatment of a range of neurological disorders. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the pyrrolidine ring is a common feature in many centrally acting agents. Preclinical studies suggest that this class of compounds may exert its effects through modulation of ion channels and receptor signaling pathways critical in neuronal function.
Key areas of investigation include:
-
Antiseizure Activity: Several derivatives have demonstrated efficacy in animal models of epilepsy, suggesting a potential role in controlling seizures.
-
Neuropathic Pain: The antinociceptive properties observed in preclinical models indicate a possible application in the management of chronic pain states.
-
Neuroprotection and Cognitive Enhancement: Certain analogs have shown potential in protecting neurons from excitotoxic damage and improving cognitive function in models of ischemic stroke.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on representative trifluoromethylphenyl-pyrrolidine derivatives and related compounds in neurological disorder models.
Table 1: In Vivo Efficacy of Related Compounds in Seizure Models
| Compound Class | Animal Model | Seizure Type | Efficacy (ED₅₀) | Reference |
| Phenylpiperazine Derivatives with Trifluoromethylphenyl group | Mouse | Maximal Electroshock (MES) | 15-30 mg/kg | [2] |
| Phenylpiperazine Derivatives with Trifluoromethylphenyl group | Mouse | 6 Hz Psychomotor Seizure (32 mA) | 20-40 mg/kg | [2] |
| Phenylpiperazine Derivatives with Trifluoromethylphenyl group | Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | > 100 mg/kg | [2] |
Table 2: In Vitro Activity of Related Compounds
| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) | TAAR1 Antagonism | ~1 µM | [3] |
| Phenylglycinamide Derivatives with Trifluoromethylphenyl group | Voltage-gated Sodium Channels | 10-20 µM | [2] |
| Phenylglycinamide Derivatives with Trifluoromethylphenyl group | Voltage-gated Calcium Channels | 10-20 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of related trifluoromethylphenyl-pyrrolidine compounds.
Maximal Electroshock (MES) Test for Antiseizure Activity
This protocol is adapted from standard procedures used in the NINDS Epilepsy Therapy Screening Program.
Objective: To assess the anticonvulsant properties of a test compound against generalized tonic-clonic seizures.
Materials:
-
Test compound (e.g., a trifluoromethylphenyl-pyrrolidine derivative)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
A stimulator delivering a constant current
Procedure:
-
Administer the test compound or vehicle to mice via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED₅₀) using a probit analysis.
In Vitro Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To determine the effect of a test compound on voltage-gated sodium or calcium channels in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular and intracellular recording solutions
-
Test compound stock solution in DMSO
Procedure:
-
Prepare neuronal cultures on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (whole-cell configuration).
-
Record baseline ion channel currents (e.g., sodium or calcium currents) in response to voltage steps.
-
Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Record the ion channel currents in the presence of the compound.
-
Wash out the compound with the control extracellular solution and record the recovery of the current.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks related to the research of trifluoromethylphenyl-pyrrolidine derivatives in neurological disorders.
Caption: A typical workflow for the preclinical discovery of novel antiseizure drugs.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine Derivatives: A Versatile Scaffold in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrrolidine and its derivatives have emerged as a cornerstone in contemporary organic synthesis, demonstrating remarkable utility as organocatalysts and as key structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The unique conformational constraints and the presence of a secondary amine in the pyrrolidine ring system are central to its efficacy, particularly in the realm of asymmetric catalysis. This document provides a detailed overview of the applications of pyrrolidine derivatives, complete with experimental protocols for key reactions and quantitative data to guide synthetic endeavors.
Organocatalysis with Proline and its Derivatives
The simplest chiral pyrrolidine derivative, L-proline, has revolutionized asymmetric synthesis by acting as a "minimalist enzyme," capable of catalyzing a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity.[3] This has paved the way for the development of a plethora of more sophisticated pyrrolidine-based organocatalysts.
Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction, which forges a β-hydroxy carbonyl moiety, is a fundamental transformation in organic synthesis. Proline and its derivatives efficiently catalyze this reaction via an enamine-based mechanism.[3][4][5]
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O (2:1) | 19 | 95 | >99:1 | 99 | [4] |
| 2 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 | [3] |
| 3 | Cyclohexanone | 2-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O (2:1) | 19 | 98 | >99:1 | 99 | [4] |
| 4 | Acetone | Benzaldehyde | Catalyst 1* (10) | DCM | 48 | 65 | - | 52 | [6] |
*Catalyst 1 is a proline-based organocatalyst prepared from (S)-N-Boc-proline and a diamino linker.[6]
Experimental Protocol: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction [4][6]
-
To a stirred solution of the aldehyde (0.3 mmol) and the ketone (1.5 mmol) in the specified solvent (e.g., 40 µL methanol and 10 µL water), add (S)-proline (0.03 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 19-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Proline-Catalyzed Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules.[7] Proline and its derivatives catalyze the three-component Mannich reaction of a ketone, an aldehyde, and an amine with high diastereo- and enantioselectivity.[8][9]
Table 2: Proline-Catalyzed Asymmetric Mannich Reaction
| Entry | Ketone/Aldehyde | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | N-PMP-protected imine of p-nitrobenzaldehyde | L-Proline (35) | Dioxane | 12 | 50 | 95:5 | 94 | [9] |
| 2 | Acetaldehyde | N-Boc-imine of 4-chlorobenzaldehyde | (S)-Proline (20) | CH₃CN | 2 | 81 | - | >99 | [10] |
| 3 | Acetaldehyde | N-Boc-imine of 2-naphthaldehyde | (S)-Proline (20) | CH₃CN | 3 | 75 | - | >99 | [10] |
| 4 | Propanal | N-PMP-protected imine of p-nitrobenzaldehyde | L-Proline (35) | Dioxane | 24 | 67 | 90:10 | 96 | [9] |
PMP = p-methoxyphenyl; Boc = tert-butoxycarbonyl
Experimental Protocol: General Procedure for Proline-Catalyzed Three-Component Mannich Reaction [10]
-
To a vial containing the aryl N-Boc-imine (1.4 mmol) in acetonitrile (CH₃CN) at 0 °C, add a 0.74M stock solution of acetaldehyde (9.5 mL, 7 mmol) via syringe.
-
Add (S)-proline (32.2 mg, 0.28 mmol, 20 mol%) to the solution.
-
Stir the resulting mixture for 2–3 hours at 0 °C.
-
Quench the reaction with water and extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proline-Catalyzed Asymmetric Michael Addition
The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Proline catalyzes the conjugate addition of ketones to nitroolefins, affording γ-nitro ketones with high stereocontrol.[11]
Table 3: Proline-Catalyzed Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | L-Proline (15) | DMSO | 2 | 95 | 93:7 | 20 | |
| 2 | Acetone | β-Nitrostyrene | L-Proline (15) | DMSO | 24 | 81 | - | 90 | |
| 3 | Tetrahydro-thiopyran-4-one | β-Nitrostyrene | L-Proline (15) | DMSO | 2 | 91 | 95:5 | 92 | |
| 4 | Cyclopentanone | β-Nitrostyrene | L-Proline (15) | DMSO | 2 | 93 | 88:12 | 7 |
Experimental Protocol: General Procedure for Proline-Catalyzed Michael Addition
-
Prepare a suspension of L-proline (17 mg, 15 mol%) and the nitroolefin (1 mmol) in 8 mL of DMSO.
-
Add 2 mL of the ketone to the suspension.
-
Stir the reaction mixture at room temperature for 2–24 hours.
-
Add ethyl acetate (10 mL) and a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate mixtures) to furnish the γ-nitroketone.
Synthesis of Pyrrolidine Derivatives
Beyond their use as catalysts, substituted pyrrolidines are prevalent structural motifs in numerous biologically active compounds.[2][12] Consequently, the development of efficient synthetic routes to these heterocycles is of significant interest.
Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[13][14] This reaction can be rendered highly enantioselective through the use of chiral ligands in combination with metal catalysts.
Table 4: Enantioselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| 1 | Glycine imino ester | (Z)-β-Amidonitroalkene | Ag₂CO₃ / Chiral Phosphoramidite | Toluene | 75 | >95:5 | 92 | [13] |
| 2 | Glycine imino ester | Dimethyl maleate | AgOAc / (S)-QUINAP | THF | 92 | >98:2 | 96 | [15] |
| 3 | Heteroaromatic aldehyde & glycylsultam | N-Phenylmaleimide | Ag(I) / Oppolzer's camphorsultam | - | - | endo-selective | >98 | [16] |
Experimental Protocol: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition [13]
-
In a flask protected from light, add the silver salt (e.g., Ag₂CO₃, 5 mol%) and the chiral ligand (e.g., (Ra,S,S)-phosphoramidite, 5 mol%) to toluene (1 mL) and stir the mixture for 1 hour.
-
Add a solution of the α-imino ester (1 mmol) and the dipolarophile (1 mmol) in toluene (1 mL).
-
To the resulting suspension, add triethylamine (5 mol%) and stir the mixture at room temperature for 16–24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral pyrrolidine.
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of pyrrolidine derivatives.
Pyrrolidine Derivatives in Pharmaceuticals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][17] Its ability to introduce chirality and modulate physicochemical properties makes it an attractive building block for drug design.
Examples of Pyrrolidine-Containing Drugs:
-
Vildagliptin: An antidiabetic drug used to treat type 2 diabetes. Its synthesis involves the use of a chiral pyrrolidine precursor.[17]
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and some types of congestive heart failure. L-proline is a key starting material for its synthesis.[17]
-
Grazoprevir and Daclatasvir: Antiviral drugs used in the treatment of hepatitis C, both of which incorporate complex pyrrolidine-containing structures.[17]
The synthesis of these and other pharmaceuticals often relies on the stereoselective construction of the pyrrolidine ring, underscoring the importance of the synthetic methodologies described herein.
Conclusion
Pyrrolidine derivatives have proven to be exceptionally versatile and powerful tools in modern organic synthesis. From their role as highly effective organocatalysts in a range of asymmetric transformations to their prevalence as core structural elements in pharmaceuticals, the significance of the pyrrolidine motif is undeniable. The protocols and data presented in these application notes provide a practical guide for researchers and professionals in the field, facilitating the continued exploration and application of this remarkable class of compounds.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 20.210.105.67 [20.210.105.67]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific high-throughput screening (HTS) data and established protocols for 3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride are not extensively available in public literature. The following application notes and protocols are presented as a representative, hypothetical example based on the known properties of structurally similar molecules and established HTS methodologies. These protocols are intended to serve as a template and guide for researchers developing their own screening campaigns.
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring linked to a trifluoromethylphenyl group. The trifluoromethyl moiety is known to enhance metabolic stability and membrane permeability, making this scaffold of interest in drug discovery and agrochemical research.[1][2] Compounds with similar structures have been investigated for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][3] High-throughput screening (HTS) provides a robust platform for rapidly assessing the biological activity of such compounds against a wide array of potential targets.[3][4]
This document outlines a hypothetical HTS application for identifying modulators of a novel GPCR target, designated here as GPCR-X, which is implicated in neurological disorders.
Hypothetical Application: Primary Screening for Modulators of GPCR-X
This section describes a primary HTS campaign designed to identify compounds that modulate the activity of GPCR-X. A common method for screening GPCRs is to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways. A competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used format for this purpose.
Assay Principle
The assay is based on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody. A second antibody, labeled with a fluorescent donor, binds the anti-cAMP antibody. When the labeled tracer binds the antibody, the donor and acceptor fluorophores are brought into proximity, resulting in a high TR-FRET signal. An increase in intracellular cAMP produced by the cells in response to GPCR-X activation will displace the labeled cAMP, leading to a decrease in the TR-FRET signal. Conversely, inhibition of GPCR-X will result in a higher TR-FRET signal compared to the control.
Experimental Workflow
The overall workflow for the primary HTS campaign is depicted below.
Caption: High-throughput screening workflow for a cell-based GPCR assay.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing GPCR-X.
-
Compound Library: Including this compound, typically dissolved in DMSO.
-
Assay Plates: 384-well, low-volume, white, solid-bottom microplates.
-
Control Compounds: Known agonist and antagonist for GPCR-X.
-
Reagents: Cell culture medium, forskolin (a direct activator of adenylyl cyclase), TR-FRET cAMP assay kit.
2. Procedure
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each test compound from the library stock plates to the 384-well assay plates.
-
For controls, add a known GPCR-X antagonist (for agonist screening) or agonist (for antagonist screening) and DMSO (vehicle control) to designated wells.
-
-
Cell Plating:
-
Harvest CHO-K1-GPCR-X cells and resuspend in assay buffer to a density of 0.5 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the compound-plated 384-well plates.
-
-
Incubation:
-
Incubate the plates for 30 minutes at room temperature to allow compound interaction with the cells.
-
-
Cell Stimulation (for antagonist screening):
-
Add 5 µL of a known GPCR-X agonist at a concentration that elicits 80% of the maximal response (EC80).
-
-
cAMP Detection:
-
Add 5 µL of the TR-FRET lysis buffer and antibody mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plates on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
3. Data Analysis
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Normalize the data using the vehicle control (0% inhibition) and a high-concentration control inhibitor (100% inhibition).
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Identify "hits" as compounds that exhibit a statistically significant deviation from the mean of the control wells (e.g., > 3 standard deviations).
Hypothetical Data Presentation
The following tables represent potential outcomes of a primary screen and subsequent dose-response analysis.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Z'-Factor | 0.78 |
| Signal-to-Background Ratio | 12.5 |
| Primary Hit Rate | 0.5% |
| Number of Confirmed Hits | 350 |
Table 2: Dose-Response Analysis of a Hypothetical Hit (this compound)
| Concentration (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 85.4 |
| 3 | 52.3 |
| 1 | 20.1 |
| 0.3 | 8.9 |
| 0.1 | 2.5 |
| IC50 (µM) | 2.8 |
Hypothetical Signaling Pathway
The diagram below illustrates a plausible signaling pathway for GPCR-X, where the identified compound could be acting as an antagonist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
Application Notes and Protocols for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a synthetic compound with potential applications in pharmaceutical and agrochemical research. The trifluoromethylphenyl group is a common motif in bioactive molecules, often enhancing metabolic stability and binding affinity. While specific data for this exact molecule is limited, its structural similarity to other researched compounds suggests potential modulatory effects on key biological pathways. These application notes provide hypothetical, yet plausible, in vitro assays based on the known activities of structurally related molecules, such as inhibitors of dihydroorotate dehydrogenase (DHODH) and modulators of Toll-like receptor (TLR) signaling pathways.
Potential Applications
Based on the activities of structurally similar compounds, this compound could be investigated for the following in vitro applications:
-
Anti-inflammatory Activity: By potentially modulating Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[1][2]
-
Antiproliferative and Herbicidal Activity: Through the possible inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines required for cell proliferation and growth.[3][4]
-
Antifungal Properties: As trifluoromethylphenyl amides have demonstrated fungicidal activity against various plant pathogens.[5]
Experimental Protocols
In Vitro DHODH Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on the enzyme dihydroorotate dehydrogenase (DHODH).
Principle: The activity of DHODH is measured by monitoring the reduction of a specific substrate, which results in a colorimetric change that can be quantified spectrophotometrically.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10 (electron carrier)
-
This compound (test compound)
-
Positive control (e.g., a known DHODH inhibitor like Teriflunomide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of the test compound at various concentrations to the sample wells. Add 2 µL of solvent to the control wells and 2 µL of the positive control to its respective wells.
-
Add 20 µL of a solution containing L-dihydroorotate and Coenzyme Q10 to all wells.
-
Initiate the reaction by adding 20 µL of recombinant human DHODH enzyme to all wells.
-
Immediately add 10 µL of DCIP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl | 0.1 | 15.2 | |
| 1 | 48.9 | 1.2 | |
| 10 | 89.5 | ||
| 100 | 98.1 | ||
| Teriflunomide (Positive Control) | 0.5 | 52.3 | 0.45 |
Experimental Workflow for DHODH Inhibition Assay
Caption: Workflow for the in vitro DHODH inhibition assay.
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
In Vitro TLR Signaling Assay (NF-κB Reporter Assay)
This protocol is designed to evaluate the effect of this compound on the activation of the NF-κB signaling pathway downstream of Toll-like receptors (TLRs).
Principle: HEK293 cells are co-transfected with a TLR (e.g., TLR4) and an NF-κB-luciferase reporter plasmid. Upon stimulation with a TLR agonist (e.g., LPS for TLR4), activation of the TLR signaling pathway leads to the expression of luciferase. The inhibitory effect of the test compound is quantified by measuring the reduction in luciferase activity.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Plasmids: pCMV-TLR4, pNF-κB-Luc, and a control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
TLR agonist (e.g., Lipopolysaccharide - LPS)
-
This compound (test compound)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the TLR4, NF-κB-Luc, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 1 hour.
-
Stimulate the cells with the appropriate TLR agonist (e.g., 100 ng/mL LPS for TLR4) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Normalize the NF-κB-luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activation.
Data Presentation:
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control (LPS only) | - | 15,840 | 0 |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl + LPS | 1 | 12,355 | 22.0 |
| 5 | 7,920 | 50.0 | |
| 10 | 4,118 | 74.0 | |
| 25 | 1,742 | 89.0 |
Experimental Workflow for TLR Signaling Assay
Caption: Workflow for the in vitro TLR signaling reporter assay.
Simplified TLR4 Signaling Pathway
Caption: Potential inhibition of the TLR4-MyD88-NF-κB signaling axis.
References
- 1. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 4. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a novel synthetic compound with potential applications in drug development. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to support pharmacokinetic studies, metabolism profiling, and bioanalytical assays in a drug development setting.
The trifluoromethyl group is known to enhance metabolic stability, potentially leading to a longer half-life and reduced clearance of the parent compound. However, metabolism can still occur at other sites of the molecule. Based on the metabolism of structurally related pyrrolidine-containing compounds, the primary metabolic pathways for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine are likely to involve modifications of the pyrrolidine ring.
Putative Metabolic Pathways
The metabolism of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine is predicted to proceed through several key transformations, primarily involving the pyrrolidine ring. The trifluoromethylphenyl group is expected to be relatively resistant to metabolism due to the high strength of the C-F bond. The proposed metabolic pathways include:
-
Hydroxylation: The introduction of a hydroxyl group onto the pyrrolidine ring is a common metabolic step for such compounds.
-
Dehydrogenation: Following hydroxylation, the pyrrolidine ring can undergo dehydrogenation to form a more polar lactam metabolite.
-
Ring Opening: The pyrrolidine ring may be cleaved to form an open-chain amine.
These putative pathways are illustrated in the diagram below.
Figure 1: Putative metabolic pathway of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol outlines an in vitro experiment to identify the primary metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the substrate stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Figure 2: Workflow for in vitro metabolism study.
Sample Preparation from Plasma for LC-MS Analysis
This protocol describes a protein precipitation method for the extraction of the parent compound and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (LC-MS grade) containing internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method for Quantification
This section provides a starting point for developing a quantitative LC-MS/MS method. The parameters should be optimized for the specific instrument and analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Predicted MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent Compound | 218.1 | 145.1 (loss of pyrrolidine) | 25 |
| Hydroxy-Metabolite | 234.1 | 161.1 | 25 |
| Lactam-Metabolite | 232.1 | 159.1 | 28 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Data Presentation
Quantitative data from bioanalytical studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine and its Metabolites in Human Plasma after a Single Oral Dose.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| Parent Compound | 150.2 ± 25.1 | 1.5 ± 0.5 | 850.7 ± 120.3 | 4.2 ± 0.8 |
| Hydroxy-Metabolite | 45.8 ± 8.9 | 2.0 ± 0.6 | 310.4 ± 55.2 | 5.1 ± 1.1 |
| Lactam-Metabolite | 80.5 ± 15.3 | 2.5 ± 0.7 | 620.1 ± 98.7 | 6.5 ± 1.5 |
Table 2: Bioanalytical Method Validation Summary (Hypothetical Data).
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| Parent Compound | 1 | 1000 | 95.2 - 103.5 | < 10 | 92.5 |
| Hydroxy-Metabolite | 1 | 1000 | 98.1 - 105.0 | < 12 | 88.9 |
| Lactam-Metabolite | 1 | 1000 | 96.7 - 102.8 | < 11 | 90.3 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the LC-MS analysis of this compound and its metabolites. The proposed methods are based on established bioanalytical techniques and can be adapted and validated for specific research needs. A thorough understanding of the metabolic profile and pharmacokinetics of this compound is essential for its further development as a potential therapeutic agent. The use of robust and reliable LC-MS methods, as outlined in this document, will be critical in generating the high-quality data required for regulatory submissions and advancing the drug development process.
Application Notes & Protocols: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. This compound is a valuable intermediate in medicinal chemistry and drug development, largely due to the physicochemical properties imparted by its trifluoromethylphenyl and pyrrolidine moieties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrrolidine scaffold is a common feature in bioactive molecules.[1][2][3] Adherence to these protocols is critical to ensure operator safety, maintain compound integrity, and generate reliable experimental results. This guide is structured to provide not only procedural steps but also the scientific rationale behind them.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a compound is the first step toward safe and effective handling. This compound is a halogenated organic compound belonging to the pyrrolidine class.
| Property | Data | Rationale & Implications |
| Chemical Name | This compound | The hydrochloride salt form generally improves solubility in aqueous media and often results in a crystalline solid, which may be hygroscopic. |
| Molecular Formula | C₁₁H₁₃ClF₃N | The presence of fluorine (F) and chlorine (Cl) classifies this as a halogenated organic compound, dictating specific disposal requirements.[4][5] |
| Molecular Weight | 251.68 g/mol | Essential for accurate molarity calculations in solution preparation. |
| CAS Number | 1228566-45-7 | Use this unique identifier for unambiguous sourcing of safety data sheets (SDS) and literature.[6] |
| Typical Appearance | White to off-white or beige powder/solid. | Based on analogous compounds, visual inspection for changes in color or consistency can be an initial indicator of degradation or contamination.[7] |
| Key Structural Features | Trifluoromethylphenyl group, Pyrrolidine ring, Hydrochloride salt | The trifluoromethyl group is generally stable but can be susceptible to photodegradation and hydrolysis under strongly basic conditions.[1] The pyrrolidine ring is a common pharmacophore. |
Hazard Identification & Safety Precautions
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[6][8][9][10]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][9]
-
Skin Irritation (Category 2): Causes skin irritation.[6][8][9][10][11]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6][8][9][10][11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][8][9][10]
2.1 Personal Protective Equipment (PPE)
Adequate PPE is the primary barrier against exposure. All handling of the solid or its solutions must be performed with the following minimum PPE:
-
Safety Goggles: Chemical splash goggles are mandatory to prevent eye contact.[9][12]
-
Lab Coat: A fully buttoned lab coat protects against skin contact.
-
Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[9]
-
Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If weighing outside a hood or if dust is generated, a respirator may be necessary.
2.2 First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a POISON CENTER or doctor.[8][9][13] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[8][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][9] |
Protocols for Handling & Use
These protocols are designed to minimize risk and preserve compound integrity.
3.1 General Handling Precautions
-
Work Area: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Avoid Dust Formation: Handle the powder gently to avoid creating airborne dust.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[9]
3.2 Protocol for Weighing and Transfer (Solid Form)
The hydrochloride salt form is likely hygroscopic (absorbs moisture from the air), which can affect weight accuracy and compound stability.[14][15][16]
-
Preparation: Place a clean, dry weighing vessel on the analytical balance in the fume hood. Tare the balance.
-
Equilibration: Allow the primary container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Transfer: Open the container and, working swiftly, use a clean spatula to transfer the desired amount of powder to the weighing vessel.
-
Sealing: Immediately and tightly reseal the primary container. It is good practice to wrap the cap-container interface with Parafilm® to create a better seal against moisture.
-
Documentation: Record the weight and proceed immediately to the next step (e.g., dissolution) to minimize the compound's exposure to the atmosphere.
Expert Insight: For highly sensitive experiments where precise concentration is paramount, the entire stock bottle can be used to make a concentrated stock solution. This avoids inaccuracies from repeated openings and weighing of a hygroscopic solid.[17]
3.3 Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility.
-
Glassware: Use clean, dry volumetric glassware appropriate for the desired concentration and volume.
-
Dissolution: Add the weighed solid to the flask first. Then, add a portion of the solvent (approx. 70-80% of the final volume).
-
Mixing: Gently swirl or sonicate the mixture to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume.
-
Labeling & Storage: Immediately cap and label the solution with the compound name, concentration, solvent, and date of preparation. If the solution is not for immediate use, store it according to the guidelines in Section 4.
Diagram: Standard Handling Workflow
This diagram illustrates the critical steps from receiving the compound to its experimental use.
Caption: Workflow for handling the solid compound and preparing solutions.
Storage & Stability
Proper storage is essential for maintaining the chemical integrity and purity of this compound. The primary concerns are moisture, light, and temperature.
4.1 Recommended Storage Conditions
| Parameter | Short-Term Storage (Days/Weeks) | Long-Term Storage (Months/Years) |
| Container | Original, tightly sealed container with Parafilm®. | Original container placed inside a secondary container (e.g., sealed bag) with desiccant pouches. |
| Atmosphere | Ambient laboratory air (in sealed container). | Inert atmosphere (e.g., Argon or Nitrogen) is ideal for maximum stability. |
| Temperature | Controlled room temperature (15-25°C).[18] | Refrigerated (0-8°C).[7] |
| Light | Store in the dark (e.g., inside a cabinet or amber vial). | Store in an amber, airtight container inside a refrigerator. |
| Location | A designated, dry, and well-ventilated chemical storage cabinet. | A designated refrigerator for chemical storage. |
4.2 Known & Potential Instabilities
-
Hygroscopicity: As a hydrochloride salt, the compound is expected to be hygroscopic. Absorbed moisture can lead to clumping, handling difficulties, and potentially promote hydrolysis or degradation.[14][16] Storing in a desiccator or with desiccant packs is a crucial preventative measure.
-
Photodegradation: Aromatic compounds containing a trifluoromethyl group can be susceptible to degradation upon exposure to UV light.[1][19] This can lead to the formation of impurities and a decrease in potency.[20] Causality: The energy from UV photons can be absorbed by the molecule, leading to chemical transformations.[19][21] Therefore, protection from light at all stages of handling and storage is mandatory.
-
pH Sensitivity: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strong basic (alkaline) conditions.[1] Therefore, avoid storing the compound in solutions with high pH.
Diagram: Storage Decision Logic
This flowchart helps determine the appropriate storage protocol.
Caption: Decision tree for selecting the correct storage method.
Spill & Waste Management
5.1 Spill Cleanup Protocol
For small spills of the solid material:
-
Secure Area: Ensure adequate ventilation and restrict access to the area.
-
PPE: Wear all required PPE, including gloves, lab coat, and safety goggles.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection: Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste.[9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.
5.2 Waste Disposal Protocol
This compound is a halogenated organic chemical . It must be disposed of accordingly.
-
Segregation: Never mix halogenated waste with non-halogenated waste.[4][5]
-
Waste Container: Dispose of all solid waste (e.g., contaminated paper towels, gloves, weighing paper) and solutions containing the compound into a designated "Halogenated Organic Waste" container.[4][5]
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents.[4]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[8][13] Do not pour down the drain.
Diagram: Waste Disposal Stream
This diagram shows the correct pathway for waste segregation and disposal.
Caption: Segregation and disposal pathway for halogenated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 3. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemical-label.com [chemical-label.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. targetmol.com [targetmol.com]
- 13. fishersci.com [fishersci.com]
- 14. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 17. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 18. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 19. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 21. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a key heterocyclic building block employed in the synthesis of a diverse range of biologically active molecules. The presence of the trifluoromethyl group on the phenyl ring significantly enhances the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacokinetic and pharmacodynamic properties. The pyrrolidine scaffold provides a rigid framework that allows for precise three-dimensional orientation of substituents, making it an attractive core for targeting various biological receptors and transporters. These characteristics have led to its use in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.
This document provides detailed application notes on the use of this compound as a scaffold for dual serotonin-norepinephrine reuptake inhibitors (SNRIs), along with experimental protocols for its derivatization and relevant biological assays.
Application: Development of Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Derivatives of 3-(4-(trifluoromethyl)phenyl)pyrrolidine have shown significant promise as potent inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Dual inhibition of these monoamine transporters is a clinically validated mechanism for the treatment of major depressive disorder, anxiety disorders, and neuropathic pain. The 3-arylpyrrolidine core effectively mimics the pharmacophore of known monoamine reuptake inhibitors.
Mechanism of Action:
Compounds derived from this building block act by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.
Signaling Pathway of SNRI Action
Caption: SNRI Mechanism of Action in the Synaptic Cleft.
Quantitative Data: In Vitro Activity of 3-Arylpyrrolidine Derivatives
The following table summarizes the in vitro binding affinities (Ki) of a series of 3-substituted pyrrolidine derivatives for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). The data highlights the potential for this scaffold to yield potent and balanced dual inhibitors.
| Compound | R Group | hSERT Ki (nM) | hNET Ki (nM) |
| 1 | 4-fluorophenyl | 10.2 | 53.8 |
| 2 | 3,4-dichlorophenyl | 5.8 | 112 |
| 3 | 4-methoxyphenyl | 25.1 | 250 |
| 4 | 2-naphthyl | 8.9 | 98.5 |
Data is representative and compiled from published studies on 3-arylpyrrolidine analogs.
Experimental Protocols
General Workflow for the Synthesis of N-Substituted 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Derivatives
Caption: General Synthetic Workflow.
Protocol 1: N-Alkylation of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine
This protocol describes a general procedure for the N-alkylation of the title compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Free-Basing: To a solution of this compound (1.0 eq) in a mixture of water and dichloromethane (1:1), add saturated aqueous sodium bicarbonate solution dropwise until the aqueous layer is basic (pH > 8). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Alkylation: Dissolve the resulting free base (1.0 eq) in acetonitrile or DMF. Add potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Work-up and Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the synthesis of N-aryl derivatives.
Materials:
-
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine (free base from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous work-up and purification reagents as in Protocol 1
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.5-2.0 eq).
-
Add the 3-(4-(trifluoromethyl)phenyl)pyrrolidine free base (1.0 eq) and the aryl halide (1.1 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Work-up and Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the N-aryl product.
Protocol 3: In Vitro Monoamine Transporter Binding Assay
This protocol outlines a general method to determine the binding affinity (Ki) of synthesized compounds for SERT and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET
-
Radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET)
-
Test compounds (synthesized derivatives)
-
Non-specific binding control (e.g., high concentration of a known inhibitor like fluoxetine for SERT or desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or a range of concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a defined temperature (e.g., room temperature) for a specific time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly those targeting monoamine transporters. The provided protocols offer a foundation for the N-functionalization of this scaffold, enabling the exploration of structure-activity relationships and the development of potential drug candidates for a range of CNS disorders. The inherent properties of the trifluoromethylphenyl and pyrrolidine moieties make this a privileged scaffold in modern medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Welcome to the technical support center for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure, the most likely degradation pathways for this compound involve oxidation and photolysis. The pyrrolidine ring, being a secondary amine, is susceptible to oxidation, potentially forming N-oxides or ring-opened byproducts. The trifluoromethylphenyl group is a chromophore that can absorb UV light, leading to photolytic degradation, which may involve radical reactions or cleavage of the bond between the phenyl and pyrrolidine rings. Hydrolysis of the core structure is less likely under mild conditions but may occur under extreme pH and temperature, potentially affecting the pyrrolidine ring.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] A general protocol involves exposing a solution of the compound to various stress conditions, including acid, base, oxidation, heat, and light. For detailed steps, please refer to the "Experimental Protocols" section below.
Q3: What analytical techniques are best suited for analyzing the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common and effective technique for separating the parent compound from its degradation products.[3][4] To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.
Q4: What are some common issues encountered during forced degradation studies and how can they be resolved?
A4: Common issues include observing no degradation, excessive degradation leading to poor mass balance, or the appearance of unexpected peaks in the chromatogram. For a detailed guide on resolving these issues, please see the "Troubleshooting Guide" section.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use a higher molarity of acid, base, or oxidizing agent).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
Ensure the compound is fully dissolved in the solution to allow for uniform exposure to the stressor.
-
Issue 2: The compound degrades too rapidly, resulting in poor mass balance.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Reduce the exposure time.
-
Analyze samples at multiple, shorter time points to capture the initial degradation profile.
-
Issue 3: Unexpected peaks appear in the chromatogram of the control sample (unstressed).
-
Possible Cause: The compound may be unstable in the chosen solvent, or the sample may have been contaminated.
-
Troubleshooting Steps:
-
Verify the purity of the starting material.
-
Test the stability of the compound in the analytical solvent over the typical analysis time.
-
Prepare fresh solutions and re-analyze.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
Issue 4: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
Utilize LC-MS/MS to obtain fragmentation data of the unknown peak.
-
Isolate the impurity using preparative HPLC.
-
Perform NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) on the isolated impurity to confirm its structure.
-
Consider potential degradation pathways to propose likely structures.
-
Proposed Degradation Pathways and Mechanisms
The following diagrams illustrate the potential degradation pathways for this compound based on its chemical structure.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage.[1] Potential sources include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Intermediates: By-products formed during intermediate synthetic steps.
-
Degradation products: Impurities formed due to exposure to light, heat, or humidity during storage.
-
Residual solvents: Solvents used during the synthesis and purification process.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1][2][3] These include:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities.
Q3: What are the common challenges encountered during method development for impurity analysis?
Researchers may face several challenges, including:
-
Co-elution of impurities: Impurities with similar polarities may be difficult to separate chromatographically.
-
Low concentration of impurities: Detecting and accurately quantifying impurities present at very low levels can be challenging.
-
Lack of reference standards: Commercially available reference standards for all potential impurities may not exist.
-
Matrix effects: The main compound or other components in the sample can interfere with the detection of impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the sample concentration or injection volume |
| Ghost peaks appearing in the chromatogram | - Carryover from previous injections- Contaminated mobile phase or needle wash solvent | - Implement a robust needle wash program between injections- Prepare fresh mobile phase and needle wash solvent |
| Inconsistent retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a constant temperature- Prepare mobile phase accurately and ensure proper mixing- Check the HPLC pump for leaks and ensure proper functioning |
| Unexpected peaks in the chromatogram | - Sample degradation- Contamination of the sample or solvent- Presence of a previously undetected impurity | - Prepare fresh samples and store them appropriately- Use high-purity solvents and clean sample vials- Investigate the new peak using LC-MS to determine its mass |
Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete dissolution of the sample | - Inappropriate solvent- Insufficient sonication or vortexing | - Test different solvents or solvent mixtures for optimal solubility- Increase sonication or vortexing time |
| Sample degradation during preparation | - Use of a reactive solvent- Exposure to light or heat | - Use an inert solvent- Protect the sample from light and heat during preparation |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Headspace GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Oven Program:
-
Initial: 40 °C for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Visualizations
Caption: A generalized workflow for the detection, identification, and reporting of impurities.
Caption: A decision tree for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.
References
Avoiding common pitfalls in the synthesis of pyrrolidine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolidine derivatives. Pyrrolidine rings are a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] This guide aims to address common pitfalls and provide actionable solutions to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the pyrrolidine ring?
A1: The most common and effective strategies for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: A powerful method where azomethine ylides react with alkenes or alkynes. This approach directly forms the five-membered ring and can create up to four new stereocenters with a high degree of control.[1][3][4]
-
Intramolecular Cyclization: This strategy builds the ring from an acyclic precursor, such as an amino alcohol or an ω-azido carboxylic acid.[1][5] Key methods include the aza-Michael cyclization and reductive amination.[1][6][7][8]
-
Functionalization of Pre-existing Rings: This approach utilizes readily available chiral starting materials, most notably L-proline and its derivatives (e.g., 4-hydroxyproline), and modifies their structure. It is a highly effective method for producing optically pure compounds.[2][9]
-
Ring Contraction of Pyridines: A newer, photo-promoted method that can convert abundant pyridine starting materials into pyrrolidine derivatives.[1]
Q2: How can I achieve high stereocontrol in my pyrrolidine synthesis?
A2: Stereocontrol is a critical challenge in pyrrolidine synthesis.[2] Key strategies to control the stereochemical outcome include:
-
Catalytic Asymmetric Reactions: The use of chiral catalysts is paramount for enantioselectivity. For instance, in 1,3-dipolar cycloadditions, chiral metal complexes or organocatalysts like proline and its derivatives are employed.[4][10]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemistry of the ring-forming reaction. The auxiliary is then removed in a later step.
-
Substrate Control: Utilizing a chiral starting material, such as a derivative of proline or an enantiomerically pure acyclic precursor, can influence the stereochemistry of newly formed centers.[2]
-
Kinetic Resolution: This technique can separate a racemic mixture of pyrrolidine precursors by using a chiral catalyst that selectively reacts with one enantiomer at a faster rate.[11][12]
Q3: How do I choose the right N-protecting group for my synthesis?
A3: The choice of a nitrogen-protecting group is critical as it influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its removal.[13][14] An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily cleavable without affecting other functional groups.[13]
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM, HCl in organic solvent).[15] | Stable to hydrogenolysis and mild base. |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid.[15] | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine in DMF).[15] | Labile to basic conditions; stable to acid and hydrogenolysis. |
| Tosyl | Ts | Strong acid (HBr, H₂SO₄) or strong reducing agents (sodium in liquid ammonia). | Very stable to a wide range of conditions, but requires harsh removal. |
An orthogonal protecting group strategy, which uses groups that can be removed under different conditions, is crucial for the selective functionalization of molecules with multiple reactive sites.[15]
Troubleshooting Guides
Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions
Symptoms:
-
Low conversion of starting materials to the desired pyrrolidine product.
-
Formation of multiple side products observed by TLC or LC-MS.
Possible Causes & Solutions:
-
Azomethine Ylide Instability: The azomethine ylide intermediate can be unstable.
-
Solution: Ensure the ylide is generated in situ under strictly anhydrous conditions to prevent decomposition.[10]
-
-
Inefficient Catalyst System: The chosen catalyst or base may not be optimal for your specific substrates.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.
Issue 2: Poor Stereoselectivity (Low ee or dr)
Symptoms:
-
The product is a mixture of diastereomers or has a low enantiomeric excess (ee).
Possible Causes & Solutions:
-
Achiral Catalyst or Conditions: The reaction is not being directed towards a specific stereoisomer.
-
Solution: Employ a chiral catalyst. For metal-catalyzed reactions, use a chiral ligand. The structure of the catalyst plays a crucial role in determining the stereochemical outcome.[10]
-
-
Solvent Effects: The solvent can influence the transition state geometry, affecting stereoselectivity.
-
Solution: Conduct a solvent screen. For proline-catalyzed reactions, dipolar aprotic solvents like DMSO often lead to high stereoselectivity.[10]
-
-
Substrate vs. Catalyst Control: The inherent stereochemistry of the substrates may override the directing effect of the catalyst.
-
Solution: Modify the catalyst structure to exert stronger stereochemical control. Bifunctional catalysts, for instance, can create a more organized transition state, thereby enhancing selectivity.[10]
-
Issue 3: Formation of Dehydrogenated Pyrrole Byproduct
Symptoms:
-
Isolation of a pyrrole or dihydropyrrole derivative alongside the desired pyrrolidine.
-
Appearance of aromatic signals in the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Oxidative Reaction Conditions: Certain metal catalysts can promote the loss of hydrogen.[17]
-
Solution: Re-evaluate your choice of catalyst. Consider a metal-free alternative or a metal catalyst that is less prone to promoting dehydrogenation.[17]
-
-
High Temperature: Elevated temperatures can accelerate the dehydrogenation process.[17]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the primary transformation.[17]
-
Issue 4: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Persistent impurities in the final product.
Possible Causes & Solutions:
-
Similar Polarity of Components: The desired product and impurities may have very similar polarities.
-
Solution:
-
Acid-Base Extraction: If the impurity is a basic or acidic catalyst (like proline), perform an acid-base extraction before chromatography to remove the bulk of it.[18]
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation.[19]
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction and ensure it goes to completion, minimizing the amount of unreacted starting material in the final mixture.[16][20][21]
-
-
-
Formation of N-Nitrosopyrrolidine (NPYR): If nitrosating agents (e.g., sodium nitrite) are present, the highly carcinogenic NPYR can form.
-
Solution: Ensure all reagents and solvents are free from nitrosating agents.
-
Data Presentation: Catalyst Performance in Asymmetric Synthesis
The choice of catalyst is critical for achieving high yield and stereoselectivity. Below is a comparison of different catalytic systems for specific pyrrolidine syntheses.
Table 1: Comparison of Catalysts for Asymmetric 1,3-Dipolar Cycloaddition
| Catalyst System | Solvent | Yield (%) | Stereoselectivity (dr or ee) | Notes | Reference(s) |
| AgOAc / DBU | MeCN | High | 77:23 dr | Highly diastereo- and regioselective. | [3] |
| L-Proline | DMSO | High | Excellent | Highly effective in dipolar aprotic solvents. | [10] |
| TiO₂ Nanoparticles | Water | 80-94% | Excellent regio- and diastereoselectivity | A green chemistry approach with short reaction times. | [22] |
| Chiral Phosphoric Acid | Cyclohexane | High | High ee | Effective for intramolecular aza-Michael cyclizations. | [6] |
Table 2: Conditions for Asymmetric Lithiation of N-Boc Pyrrolidine
| Chiral Ligand | Base | Temperature (°C) | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference(s) |
| (-)-Sparteine | s-BuLi | -78 | Me₃SiCl | High | High | [23][24] |
| (+)-Sparteine Surrogate | s-BuLi | -50 to -20 | Various | 47-95 | 77:23 - 93:7 | [25] |
| (-)-Sparteine / TMEDA | s-BuLi | -78 | Various | Good | High | [23] |
Experimental Protocols
Protocol 1: General Procedure for AgOAc/DBU-Catalyzed 1,3-Dipolar Cycloaddition
-
Reaction Setup: To a solution of the enone (1.0 equiv) and the imino ester (1.5 equiv) in anhydrous acetonitrile (MeCN), add silver acetate (AgOAc, 0.3 equiv).
-
Initiation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) to the mixture.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc).[3][26]
Protocol 2: Asymmetric Lithiation of N-Boc Pyrrolidine with (-)-Sparteine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether (Et₂O), followed by N-Boc pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).[23]
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.[23]
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) dropwise and continue stirring at -78 °C for an additional 2 hours.[23]
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers and extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. column-chromatography.com [column-chromatography.com]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing 3-aryl-pyrrolidines, including the target compound, involve two primary strategies. The first is the palladium-catalyzed hydroarylation of a pyrroline precursor with an appropriate aryl halide, such as 4-bromobenzotrifluoride. The second common approach is a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a reductive cyclization to form the pyrrolidine ring.
Q2: My reaction yield is consistently low. What are the initial troubleshooting steps I should take?
A2: Low yields can stem from several factors. Initially, it is crucial to verify the purity and reactivity of your starting materials and reagents. Ensure that your solvents are anhydrous and that the reaction is conducted under an inert atmosphere, as many of the catalysts and intermediates are sensitive to air and moisture. Additionally, carefully re-examine the reaction temperature and time, as these parameters can significantly impact the outcome.
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Side product formation often indicates non-optimal reaction conditions. For palladium-catalyzed reactions, the choice of ligand and base is critical for selectivity. Screening different ligands can help minimize side reactions like homocoupling or β-hydride elimination. In Michael addition-based routes, the choice of catalyst and reaction temperature can influence the chemoselectivity of the cyclization step.
Q4: How can I effectively purify the final product, this compound?
A4: The hydrochloride salt of the target compound is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol (e.g., isopropanol) and an ether (e.g., diethyl ether). If the free base is isolated first, it can be purified by column chromatography on silica gel before conversion to the hydrochloride salt. An acid-base extraction can also be employed to separate the basic pyrrolidine from non-basic impurities.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Arylation
Symptoms:
-
The reaction stalls with significant amounts of starting materials remaining.
-
The desired product is formed in less than 50% yield.
-
A complex mixture of products is observed, with no major product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. |
| Inappropriate Ligand | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrates. |
| Incorrect Base | The choice of base is crucial. Experiment with different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Suboptimal Temperature | Vary the reaction temperature in increments of 10-20 °C. Some reactions require higher temperatures for activation, while others may benefit from lower temperatures to prevent decomposition. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Problem 2: Incomplete Boc-Deprotection or Difficult Hydrochloride Salt Formation
Symptoms:
-
TLC or LC-MS analysis shows the presence of the Boc-protected intermediate after the deprotection step.
-
The final hydrochloride salt is oily or difficult to crystallize.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid | Increase the equivalents of HCl used for the deprotection. A 4M solution of HCl in dioxane is commonly used.[1] |
| Short Reaction Time | Extend the reaction time for the deprotection step and monitor the reaction to completion by TLC or LC-MS. |
| Presence of Water | Ensure anhydrous conditions during the deprotection and salt formation steps, as water can interfere with crystallization.[2] |
| Incorrect Solvent for Precipitation | Screen different solvent systems for the precipitation of the hydrochloride salt. A common choice is isopropanol/diethyl ether or ethanol/diethyl ether. |
Experimental Protocols
Synthesis of tert-butyl 3-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
A plausible synthetic route involves a Suzuki-Miyaura coupling reaction.
Materials:
-
tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection and Hydrochloride Salt Formation
Materials:
-
tert-butyl 3-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
4M HCl in Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified Boc-protected pyrroline in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude amine in a minimal amount of diethyl ether.
-
Add a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Model Suzuki-Miyaura Coupling for 3-Aryl-Pyrrolidine Synthesis
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ (2) | Toluene/H₂O | 100 | 45 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 75 |
Note: The data presented is representative of typical yields for similar Suzuki-Miyaura cross-coupling reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Overcoming solubility challenges with 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound is not dissolving in an aqueous buffer. | The concentration of the compound exceeds its intrinsic aqueous solubility. As a hydrochloride salt, its solubility is pH-dependent. | pH Adjustment: Lowering the pH of the buffer can increase the solubility of this basic compound by promoting its protonated, more soluble form.[1] |
| The dissolution rate is slow at room temperature. | Gentle Heating: Warm the solution to 37-50°C to increase the rate of dissolution. Always check the compound's stability at higher temperatures before proceeding. | |
| The compound has limited solubility in purely aqueous media. | Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[3] | |
| Precipitation occurs after adding the compound to the experimental media. | The compound's solubility limit has been exceeded in the final medium. | Reduce Final Concentration: Lower the final concentration of the compound in your experiment. |
| The organic solvent from the stock solution is causing the compound to precipitate out in the aqueous medium. | Optimize Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| The solution appears cloudy or hazy. | The compound is not fully dissolved and exists as a suspension of fine particles. | Sonication: Use a sonication bath to break up aggregates and enhance dissolution. |
| Filtration Test: To confirm dissolution, filter the solution through a 0.22 µm syringe filter. A significant drop in concentration after filtration, as measured by a suitable analytical method like UV-Vis spectroscopy or HPLC, indicates incomplete dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a salt form of a pyrrolidine derivative. While specific quantitative data is limited, it is generally known to be soluble in water, alcohol, and ether.[4] As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be higher at a lower pH.
Q2: Why is my compound dissolving in an organic solvent but precipitating in my aqueous buffer?
A2: This is a common occurrence for hydrophobic compounds. The principle of "like dissolves like" dictates that non-polar molecules are more soluble in less polar organic solvents.[1] When a concentrated stock solution in an organic solvent is diluted into a polar aqueous buffer, the solubility of the compound can decrease dramatically, leading to precipitation if the final concentration exceeds its aqueous solubility limit.
Q3: What is the recommended method for preparing a stock solution?
A3: For compounds with limited aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose.[2] The stock solution can then be serially diluted into the aqueous experimental medium to achieve the desired final concentration while minimizing the final percentage of the organic solvent.
Q4: How can I determine the maximum soluble concentration of this compound in my specific buffer?
A4: You can determine the thermodynamic solubility by adding an excess amount of the compound to your buffer, stirring the suspension for an extended period (e.g., 24 hours) to reach equilibrium, and then filtering the solution to remove any undissolved solid. The concentration of the compound in the clear filtrate can then be measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS). This measured concentration represents the equilibrium solubility in that specific medium.[1]
Q5: Are there any other techniques to improve the solubility of this compound?
A5: Yes, several other techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include the use of surfactants (e.g., Tween®, Triton™), complexation with cyclodextrins, and the formation of solid dispersions.[2][5] The suitability of each technique depends on the specific experimental requirements.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Dilution Calculation: Determine the final concentration of the compound required for your experiment. Calculate the volume of the stock solution needed to achieve this concentration in your final volume.
-
Serial Dilution (Recommended): To minimize the final DMSO concentration (typically kept below 0.5%), perform serial dilutions if a very low final concentration of the compound is needed.
-
Aqueous Dilution: Add the calculated volume of the stock solution to the appropriate volume of the sterile aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Final Mixing: Ensure the final working solution is homogeneous by gentle mixing.
-
Use Immediately: It is best to prepare the final working solution fresh before each experiment to avoid potential precipitation or degradation over time.
Visualizations
Troubleshooting Workflow for Solubility Issues
A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Purification of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature. A solvent screening is recommended to identify the optimal solvent or solvent system. Common solvents to screen for hydrochloride salts include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and their mixtures with anti-solvents like heptane or diethyl ether.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Using a more dilute solution: Add more of the hot solvent to prevent supersaturation from occurring too rapidly.
-
Seeding: Introduce a small crystal of the pure compound to encourage crystallization.
-
Changing the solvent system: The current solvent may not be suitable. Experiment with different solvent combinations.
Q4: My purified product is colored, but the pure compound should be white. How can I remove the color?
A4: Colored impurities often arise from oxidation or residual catalysts from the synthesis. To remove them:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for a short period. Filter the charcoal and proceed with crystallization. Note that this may reduce your overall yield.
-
Re-purification: A second purification step, such as another recrystallization or column chromatography, may be necessary.
Q5: What are the typical impurities I might encounter?
A5: Impurities can include unreacted starting materials, byproducts from the synthesis (such as regioisomers or over-alkylated products), and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | - Select a solvent in which the compound has lower solubility at room temperature.- Use a smaller volume of solvent for dissolution. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, receiving flask).- Use a slight excess of hot solvent to ensure the compound remains dissolved. |
| Incomplete crystallization. | - Allow for a longer crystallization time at a lower temperature.- Gently scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | - Perform thin-layer chromatography (TLC) to determine an optimal eluent system that provides good separation between the product and impurities (target Rf value for the product is typically 0.2-0.4). |
| Compound streaking on the column. | - The compound may be too polar for the silica gel. Consider using a different stationary phase like alumina.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to neutralize acidic sites on the silica gel.[1] |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded onto the column. |
Quantitative Data Summary
The following table summarizes representative data for common purification methods for substituted pyrrolidines. Please note that specific values for this compound may vary depending on the specific experimental conditions and the nature of the crude material.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Single-Solvent Recrystallization | 60-90% | >98% | Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[1] |
| Two-Solvent Recrystallization | 50-85% | >98% | Offers more flexibility in tuning the solubility. |
| Silica Gel Column Chromatography | 40-80% | >99% | Effective for separating complex mixtures of impurities. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Through preliminary small-scale tests, identify a suitable solvent or solvent system (e.g., isopropanol/heptane).
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Determine an appropriate eluent system using TLC. A common starting point for amine hydrochlorides on silica gel is a mixture of dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Synthesis of Trifluoromethylphenyl Compounds
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of trifluoromethylphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the trifluoromethylation of aryl compounds?
A1: The most prevalent side reactions include hydrodefluorination (loss of one or more fluorine atoms from the CF3 group), protodefluorination (complete replacement of the CF3 group with a hydrogen atom), and the formation of regioisomers, particularly in cases of substituted phenyl rings. Over-reaction, leading to the formation of bis-trifluoromethylated products, can also occur under certain conditions.
Q2: How does the choice of trifluoromethylating agent affect side product formation?
A2: The choice of reagent is critical. Electrophilic reagents (e.g., Togni or Umemoto reagents) can be prone to reacting with other nucleophilic sites on the substrate. Nucleophilic reagents (e.g., Ruppert-Prakash reagent, TMSCF3) often require careful control of reaction conditions to prevent protodefluorination, especially in the presence of moisture or acidic protons. Radical trifluoromethylation methods can sometimes lack regioselectivity.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
A3: Low yields are often traced back to several key factors:
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Reagent Instability: Ensure your trifluoromethylating agent has not degraded. For instance, TMSCF3 is sensitive to moisture.
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Sub-optimal Temperature: The optimal temperature can be a narrow window. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can promote decomposition and side reactions.
-
Atmospheric Contamination: Reactions are often sensitive to oxygen and moisture. Ensure the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: Precisely measuring the substrate, reagent, and catalyst is crucial for maximizing yield.
Troubleshooting Guide
This section addresses specific experimental issues with potential causes and recommended solutions.
Problem 1: Significant formation of the des-trifluoromethylated arene (Ar-H).
-
Potential Cause 1: Presence of protic sources (water, alcohols) in the reaction mixture, leading to protodefluorination of the trifluoromethylated intermediate.
-
Solution 1:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Ensure the reaction is run under a strictly inert atmosphere (N2 or Ar).
-
-
Potential Cause 2: The reaction temperature is too high, promoting decomposition of the desired product or key intermediates.
-
Solution 2:
-
Run a temperature screen to find the optimal balance between reaction rate and side product formation.
-
Consider a lower reaction temperature for a longer duration.
-
Problem 2: Observation of hydrodefluorination products (e.g., Ar-CF2H).
-
Potential Cause 1: The catalyst or reagent system is promoting the reduction of the trifluoromethyl group. This can be common with certain transition metal catalysts.
-
Solution 1:
-
Screen alternative catalysts. For example, if using a palladium catalyst, consider switching to a copper or nickel-based system, which may offer different selectivity.
-
Add a mild oxidant to the reaction mixture to suppress reductive pathways.
-
-
Potential Cause 2: The choice of solvent is influencing the reaction pathway.
-
Solution 2:
-
Experiment with solvents of varying polarity and coordinating ability (e.g., THF, Dioxane, Toluene, DMF).
-
Data Summary: Impact of Reaction Conditions on Selectivity
The following table summarizes typical outcomes when optimizing a generic copper-catalyzed cross-coupling reaction to introduce a CF3 group onto an aryl bromide.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Sub-optimal) |
| Solvent | Toluene | DMF | THF |
| Temperature | 100 °C | 80 °C | 120 °C |
| Ligand | None | L1 (e.g., Phenanthroline) | L2 (e.g., Xantphos) |
| Yield of Ar-CF3 (%) | 45% | 88% | 30% |
| Yield of Ar-H (%) | 25% | 5% | 40% |
| Yield of Ar-CF2H (%) | 5% | <1% | 10% |
Experimental Protocols & Methodologies
Sample Protocol: Copper-Catalyzed Trifluoromethylation of 4-Iodoacetophenone
This protocol is a representative example for introducing a CF3 group onto an aryl iodide using a common copper-based method.
Materials:
-
4-Iodoacetophenone (1.0 mmol, 246 mg)
-
CuI (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Fluoroform-derived CF3 reagent (e.g., [(phen)Cu(CF3)]) (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
Schlenk flask and magnetic stir bar (oven-dried)
-
Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Add 4-iodoacetophenone, CuI, and 1,10-phenanthroline to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Add the trifluoromethylating reagent to the mixture.
-
Place the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 20 mL of a saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(trifluoromethyl)acetophenone.
Visual Diagrams
Below are diagrams illustrating key workflows and reaction pathways.
Caption: A general workflow for troubleshooting side reactions.
Caption: Competing pathways for product vs. side product formation.
Troubleshooting failed reactions involving 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider in my reaction setup?
A1: This compound has three main features to consider:
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Pyrrolidine Ring: A cyclic secondary amine that is a good nucleophile once deprotonated.[1][2]
-
Trifluoromethyl (CF3) Group: A strongly electron-withdrawing and metabolically stable group that can influence the reactivity of the phenyl ring and the overall lipophilicity of the molecule.[3][4][5]
-
Hydrochloride Salt: The pyrrolidine nitrogen is protonated, forming a hydrochloride salt. This means the compound is not nucleophilic and will likely have poor solubility in many organic solvents until it is neutralized with a base.
Q2: Do I need to neutralize the hydrochloride salt before starting my reaction?
A2: Yes, in most cases, you will need to neutralize the hydrochloride salt to generate the free base form of the pyrrolidine. The free amine is the nucleophilic species required for reactions such as N-alkylation, N-acylation, or cross-coupling. This can typically be achieved by adding a suitable base to your reaction mixture. For reactions sensitive to excess base, a separate acid-base extraction can be performed to isolate the free amine before use.[6]
Q3: What is the impact of the trifluoromethyl group on the reactivity of the pyrrolidine nitrogen?
A3: The 3-position of the trifluoromethylphenyl group is relatively distant from the pyrrolidine nitrogen. Therefore, its electronic effect on the nitrogen's nucleophilicity is likely to be minimal. However, the steric bulk of this substituent may influence the approach of very large electrophiles.
Q4: In which solvents is this compound soluble?
A4: As a salt, it is expected to have some solubility in polar protic solvents like water and alcohols. Its solubility in common organic solvents used for synthesis (e.g., THF, DCM, Toluene) is likely to be low. The corresponding free base, however, should be soluble in a wider range of organic solvents.
Troubleshooting Guides
Low or No Conversion
Q5: I am not observing any product formation in my reaction. What are the common causes?
A5: The most common reasons for a lack of product formation are:
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Incomplete Neutralization of the Hydrochloride: The pyrrolidine nitrogen is not nucleophilic as a salt. Ensure you are using a sufficient amount of a suitable base to generate the free amine.
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Inappropriate Base: The chosen base may not be strong enough to deprotonate the pyrrolidine hydrochloride or may be sterically hindered.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Reagent Quality: Ensure your starting material, reagents, and solvents are pure and anhydrous, as required by the specific reaction.
N-Alkylation Reactions
Q6: My N-alkylation reaction with an alkyl halide is very slow or incomplete. How can I improve the reaction rate and yield?
A6: Slow N-alkylation can be addressed by systematically evaluating the reaction parameters.
Troubleshooting N-Alkylation Reactions
| Parameter | Potential Issue | Troubleshooting Suggestions |
|---|---|---|
| Base | Insufficient strength or solubility. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). Use a base that is soluble in your reaction solvent. |
| Solvent | Poor solubility of reactants or intermediates. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve solubility.[7][8] |
| Temperature | Reaction is too slow at the current temperature. | Gradually increase the reaction temperature and monitor for product formation and potential side reactions by TLC or LC-MS. |
| Leaving Group | The leaving group on the electrophile is not reactive enough. | Switch to a more reactive leaving group (e.g., from -Cl to -Br or -I). |
| Additives | Reaction may benefit from a catalyst. | For less reactive alkyl halides, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.[7] |
General Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its structural analogs, focusing on their performance as inhibitors of monoamine transporters. The information presented herein is compiled from preclinical studies to facilitate an evidence-based understanding of their structure-activity relationships and therapeutic potential.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1] Among these, 3-phenylpyrrolidine derivatives have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] These transporters play a crucial role in regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a key mechanism for treating various neuropsychiatric disorders.[2]
This guide focuses on the comparative analysis of this compound and its analogs with varying substituents on the phenyl ring. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.[3] This comparison aims to elucidate the impact of the 4-trifluoromethyl substitution on the potency and selectivity of these compounds towards monoamine transporters.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine and its analogs against the human dopamine, norepinephrine, and serotonin transporters. The data highlights the influence of the substituent at the 4-position of the phenyl ring on the compounds' interaction with these transporters.
Table 1: Binding Affinities (Ki, nM) of 3-Phenylpyrrolidine Analogs for Monoamine Transporters
| Compound/Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio | Reference |
| 4-Trifluoromethyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | >155 | [1] |
| 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | >159 | [1] |
| 4-Chloro | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Unsubstituted | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for the 4-Trifluoromethyl and 4-Methyl analogs are derived from pyrovalerone analogs, which share the phenyl-pyrrolidine core but have additional substitutions.[1] Direct comparative data for 3-phenylpyrrolidine with these specific substitutions from a single study is limited. Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Uptake Inhibition (IC50, nM) of 3-Phenylpyrrolidine Analogs
| Compound/Substituent | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |
| 4-Trifluoromethyl | 52 ± 8 | 28.3 ± 4.5 | >10,000 | [1] |
| 4-Methyl | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 | [1] |
| 4-Chloro | Data Not Available | Data Not Available | Data Not Available | |
| Unsubstituted | Data Not Available | Data Not Available | Data Not Available |
Note: Data for the 4-Trifluoromethyl and 4-Methyl analogs are derived from pyrovalerone analogs.[1] Lower IC50 values indicate higher potency in inhibiting neurotransmitter uptake.
Structure-Activity Relationship (SAR) Analysis
The available data on phenylpyrrolidinone analogs suggests that substitutions on the phenyl ring significantly influence their activity at monoamine transporters.[1] Generally, these compounds exhibit higher affinity and potency for DAT and NET compared to SERT.[1]
The presence of a methyl or trifluoromethyl group at the 4-position of the phenyl ring appears to be well-tolerated, resulting in potent DAT and NET inhibition.[1] While direct comparative data for a broader range of substituents on the 3-phenylpyrrolidine scaffold is limited in the public domain, studies on related compounds indicate that the electronic properties and size of the substituent can modulate the interaction with the transporter binding sites.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize the activity of 3-phenylpyrrolidinone analogs at monoamine transporters.
Radioligand Binding Assays for DAT, NET, and SERT
These assays are performed to determine the binding affinity (Ki) of the test compounds for the monoamine transporters.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence.
-
The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
2. Binding Assay:
-
The membrane preparations are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
3. Incubation and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
1. Cell Culture:
-
HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in 96-well plates and grown to confluence.
2. Assay Procedure:
-
The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.
-
A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added to initiate the uptake reaction.
3. Uptake Termination and Lysis:
-
After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are then lysed to release the internalized radiolabeled neurotransmitter.
4. Quantification:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
5. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Workflow for Monoamine Uptake Inhibition Assay
Signaling Pathways
Inhibition of monoamine transporters by 3-phenylpyrrolidine analogs leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin. This, in turn, modulates downstream signaling pathways, although specific studies on the downstream effects of this compound are limited. The following diagram illustrates a generalized downstream signaling cascade following dopamine transporter (DAT) inhibition.
Downstream Signaling of DAT Inhibition
Conclusion
This compound and its analogs represent a promising class of monoamine transporter inhibitors with potential therapeutic applications in neuropsychiatric disorders. The available data indicates that these compounds are potent inhibitors of DAT and NET, with significantly lower affinity for SERT. The 4-trifluoromethyl substitution appears to maintain this potent and selective profile.
Further research is warranted to conduct direct, head-to-head comparative studies of a broader range of 4-substituted 3-phenylpyrrolidine analogs to establish a more comprehensive structure-activity relationship. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of these compounds. A deeper understanding of their downstream signaling effects will also be crucial in elucidating their precise mechanisms of action and predicting their clinical utility.
References
A Comparative Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and Structurally Similar Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and similar bioactive molecules, with a focus on their interaction with monoamine transporters. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison relies on data from structurally related phenylpyrrolidine analogs to infer its potential activity and place it within the broader context of monoamine reuptake inhibitors.
The phenylpyrrolidine scaffold is a well-established pharmacophore known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Substitutions on the phenyl ring and the pyrrolidine core significantly influence the potency and selectivity of these compounds. The presence of a trifluoromethyl group, as in the molecule of interest, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Bioactive Phenylpyrrolidine Analogs
To provide a framework for understanding the potential activity of this compound, the following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of structurally related phenylpyrrolidine and phenylpyrrolidinone derivatives at DAT, SERT, and NET. These compounds share the core phenylpyrrolidine structure and provide insights into the structure-activity relationships (SAR) within this chemical class.
Table 1: Comparative in vitro activity of Pyrovalerone Analogs at Monoamine Transporters
| Compound | R-group on Phenyl Ring | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| Pyrovalerone | 4-Methyl | 21.4 | 195 | 3330 | 52 | 28.3 | >10,000 |
| Naphthyl Analog | Naphthyl | 11.5 | 37.8 | 150 | 16.3 | 25.1 | 2890 |
| Unsubstituted Phenyl | H | 59.7 | 425 | >10,000 | 110 | 19.7 | >10,000 |
Data in this table is compiled from studies on pyrovalerone analogs, which are phenylpyrrolidinone derivatives.
Table 2: Comparative in vitro activity of other Phenylpyrrolidine Analogs
| Compound Class | General Structure | DAT Activity | NET Activity | SERT Activity | Notes |
| 3,3-disubstituted pyrrolidines | Pyrrolidine with two substituents at the 3-position | Low nanomolar potency reported for some analogs. | Low nanomolar potency reported for some analogs. | Low nanomolar potency reported for some analogs. | Described as triple reuptake inhibitors[1]. |
| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | Pyrrolidine with a phenoxy-phenyl-methyl group at the 3-position | Potent inhibitors. | Potent and balanced inhibitors. | Potent and balanced inhibitors. | Identified as potent and balanced norepinephrine and serotonin reuptake inhibitors[2]. |
Structure-Activity Relationship (SAR) Insights
The available data on phenylpyrrolidine derivatives suggest several key SAR trends:
-
Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring are critical for potency and selectivity. Electron-withdrawing groups, such as the trifluoromethyl group in this compound, can significantly influence the electronic properties of the molecule and its interaction with the transporter binding sites.
-
Pyrrolidine Core : Modifications to the pyrrolidine ring, including the position of the phenyl group (e.g., 2- vs. 3-substitution) and the presence of other substituents, can alter the conformational preferences of the molecule and its binding affinity.
-
Stereochemistry : The stereochemistry of the pyrrolidine ring is often crucial for biological activity, with different enantiomers exhibiting distinct potencies and selectivities.
Based on these general principles, it is plausible that this compound functions as a monoamine reuptake inhibitor. The 4-trifluoromethylphenyl moiety is expected to confer a distinct pharmacological profile compared to analogs with other substituents.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Caption: Inhibition of monoamine reuptake at the synapse.
Caption: Experimental workflow for radioligand binding assays.
Caption: Experimental workflow for neurotransmitter uptake assays.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize monoamine transporter inhibitors. Specific details may vary between laboratories and experimental setups.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Non-specific binding control: Benztropine for DAT, fluoxetine for SERT, desipramine for NET.
-
Test compound: this compound or other analogs.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter, plated in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound: this compound or other analogs.
-
Lysis buffer.
-
Scintillation counter and fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀).
Conclusion
References
- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomers of Trifluoromethylphenyl: A Comparative Analysis of In Vitro Anticancer Activity
A detailed comparison of the cytotoxic effects of ortho-, meta-, and para-trifluoromethylphenyl substituted camptothecin derivatives on various human cancer cell lines.
The substitution pattern of the trifluoromethylphenyl group can significantly influence the biological activity of a parent molecule. This guide provides a comparative analysis of the in vitro anticancer activity of three positional isomers of a trifluoromethylphenyl-substituted camptothecin derivative. The data presented here is crucial for researchers in drug discovery and medicinal chemistry to understand the structure-activity relationship (SAR) of this important pharmacophore.
Comparative Biological Activity Data
The cytotoxic activity of (20S)-7-(2-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin (ortho-isomer), (20S)-7-(3-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin (meta-isomer), and (20S)-7-(4-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin (para-isomer) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.
| Compound | Isomer Position | HCT116 (Colon Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | NCI-H460 (Lung Cancer) IC50 (nM) | SW620 (Colon Cancer) IC50 (nM) |
| (20S)-7-(2-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin | Ortho | >1000 | >1000 | >1000 | >1000 |
| (20S)-7-(3-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin | Meta | 25 | 18 | 15 | 35 |
| (20S)-7-(4-(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin | Para | 15 | 9 | 8 | 20 |
Experimental Protocols
The in vitro cytotoxicity of the trifluoromethylphenyl-substituted camptothecin isomers was determined using a standard MTT assay.
Objective: To assess the cytotoxic effects of the compounds on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (HCT116, A549, NCI-H460, and SW620) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. These were then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these various concentrations of the test compounds and incubated for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1] The MTT solution is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[2]
-
Formazan Solubilization: The culture medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations using a non-linear regression analysis.
Visualizations
Experimental Workflow for Cytotoxicity Determination
Caption: Workflow for determining the IC50 values of trifluoromethylphenyl isomers.
Signaling Pathway Implicated in Camptothecin Activity
Caption: Simplified signaling pathway for camptothecin-induced apoptosis.
References
Comparative analysis of trifluoromethylated compounds in drug design
A comparative analysis of the enhanced properties of trifluoromethylated compounds in pharmaceuticals.
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry. This functional group can dramatically alter a molecule's physicochemical and biological properties, often leading to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their pursuit of more effective and safer therapeutics.
The Impact of Trifluoromethylation on Drug Properties
The introduction of a trifluoromethyl group can profoundly influence several key parameters in drug design, including metabolic stability, lipophilicity, and target binding affinity.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability.[1][2][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile group, like a methyl (-CH3) group, with a -CF3 group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
A key example of this is observed in the development of various drug candidates. The replacement of a metabolically susceptible methyl group with a trifluoromethyl group can significantly decrease the rate of oxidative metabolism, leading to a more stable compound.
| Parameter | Drug without -CF3 (e.g., with -CH3) | Drug with -CF3 | Rationale for Improvement |
| In vitro Half-life (t½) | Shorter | Longer | The high strength of the C-F bond resists enzymatic degradation, slowing down the metabolic process.[3][4] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism by CYP enzymes leads to a lower intrinsic clearance rate in liver microsomes or hepatocytes.[4] |
| Metabolite Profile | More complex | Simpler | Blocking a major metabolic pathway reduces the number and diversity of metabolites formed.[4] |
Modulation of Lipophilicity
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic and can increase the overall lipophilicity of a molecule.[5][6] This can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. However, the effect of fluorination on lipophilicity can be context-dependent. While polyfluoroalkylation typically increases lipophilicity, strategic placement of fluorine atoms can sometimes be used to reduce it.[7][8]
| Parameter | Non-fluorinated Analog | Trifluoromethylated Analog | Impact on Drug Properties |
| LogP | Lower | Higher | Increased lipophilicity can improve membrane permeability and absorption.[5][9] |
| Hansch π value | 0.5 (for -CH3) | 0.88 (for -CF3) | The positive π value indicates a significant contribution to the molecule's lipophilicity.[1] |
Improved Target Binding Affinity
The high electronegativity of the fluorine atoms in a -CF3 group creates a strong electron-withdrawing effect, which can influence the electronic properties of the entire molecule.[3] This can lead to enhanced binding affinity and potency by altering how the drug interacts with its biological target. The trifluoromethyl group can participate in favorable electrostatic interactions, hydrogen bonds, and hydrophobic interactions within the target's binding pocket. For instance, the trifluoromethyl group in the DPP-4 inhibitor sitagliptin plays a crucial role in its binding to the enzyme.[6][10]
Case Studies: Trifluoromethylated Drugs vs. Non-Fluorinated Analogs
To illustrate the practical impact of trifluoromethylation, we will examine two well-known drugs: the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the anti-diabetic drug Sitagliptin.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11][12] Its structure features a trifluoromethyl group on the pyrazole ring. While a direct, publicly available head-to-head comparison with its exact non-trifluoromethylated analog in a single study is limited, the rationale for the inclusion of the -CF3 group is well-understood from computational studies and the evaluation of various analogs. The trifluoromethyl group contributes to the molecule's overall conformation and electronic properties, which are critical for its selective binding to the COX-2 enzyme over the related COX-1 enzyme.[13][14] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Hypothetical Comparative Data Based on Structure-Activity Relationship (SAR) Studies:
| Parameter | Non-Trifluoromethylated Analog | Celecoxib (-CF3) | Significance of the -CF3 Group |
| COX-2 IC50 (nM) | Higher | Lower | The -CF3 group contributes to a more favorable binding conformation and electronic interactions within the COX-2 active site, leading to increased potency. |
| COX-1 IC50 (nM) | Lower | Higher | The steric and electronic properties of the -CF3 group can disfavor binding to the slightly different active site of COX-1, enhancing selectivity. |
| Metabolic Stability (t½ in HLM) | Shorter | Longer | The -CF3 group is resistant to oxidative metabolism, leading to a longer half-life compared to an analog with a more metabolically labile group. |
Sitagliptin: A DPP-4 Inhibitor
Sitagliptin is an oral antihyperglycemic agent that works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[15] This inhibition leads to increased levels of incretin hormones, which help to regulate blood sugar. The trifluoromethyl group in sitagliptin is crucial for its potent and selective inhibition of DPP-4. It occupies a hydrophobic pocket (S1 pocket) in the enzyme's active site, contributing significantly to the binding affinity.[6][10]
Hypothetical Comparative Data Based on SAR Studies:
| Parameter | Non-Trifluoromethylated Analog | Sitagliptin (-CF3) | Significance of the -CF3 Group |
| DPP-4 IC50 (nM) | Higher | Lower | The trifluoromethyl group forms favorable hydrophobic interactions within the S1 pocket of the DPP-4 enzyme, leading to tighter binding and greater potency.[10] |
| Metabolic Stability (t½ in HLM) | Shorter | Longer | The presence of the metabolically robust -CF3 group contributes to a longer half-life and improved pharmacokinetic profile. |
| Oral Bioavailability (%) | Lower | Higher | Enhanced metabolic stability and favorable physicochemical properties contribute to improved oral bioavailability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug candidates. Below are representative protocols for key experiments used to evaluate the properties of trifluoromethylated compounds.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4][16][17]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL protein concentration).
-
Prepare a solution of the NADPH-regenerating system (cofactor).
-
-
Incubation:
-
In a 96-well plate, pre-warm the incubation buffer, microsome solution, and test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 value of a test compound for the COX-2 enzyme.[1][4][18]
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compound (e.g., Celecoxib) and a non-trifluoromethylated analog.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
-
Assay Procedure:
-
Pre-incubate various concentrations of the test compound or vehicle (DMSO) with the COX-2 enzyme in the assay buffer for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C) and then terminate it.
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX-2 activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro DPP-4 Inhibition Assay
Objective: To determine the IC50 value of a test compound for the DPP-4 enzyme.[4][10]
Methodology:
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compound (e.g., Sitagliptin) and a non-trifluoromethylated analog.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the DPP-4 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Impact of Trifluoromethylated Compounds
Diagrams can provide a clear and concise representation of complex biological pathways and experimental workflows.
Conclusion
The incorporation of trifluoromethyl groups is a powerful and well-established strategy in modern drug design.[1][2][3] By enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity, trifluoromethylation can significantly improve the overall profile of a drug candidate. The examples of Celecoxib and Sitagliptin highlight how this small functional group can lead to the development of more potent, selective, and durable therapeutic agents. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the strategic use of the trifluoromethyl group will undoubtedly remain a key tool in the medicinal chemist's arsenal for creating the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 16. labcorp.com [labcorp.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrolidine Derivatives in Molecular Docking Studies: A Guide for Drug Development Professionals
This guide provides a comparative overview of computational docking studies for pyrrolidine derivatives targeting two distinct and therapeutically significant enzymes: Dipeptidyl Peptidase-IV (DPP-IV) and Acetylcholinesterase (AChE). The objective is to furnish researchers, scientists, and drug development professionals with a clear synthesis of methodologies, supported by experimental data, to highlight the potential of the pyrrolidine scaffold in drug design.
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in medicinal chemistry due to its unique three-dimensional structure and its role as a proline mimic.[1][2][3] This structural feature allows for the development of potent and selective inhibitors for various biological targets.
Comparative Docking Performance Data
The following table summarizes key quantitative findings from docking studies of potent pyrrolidine derivatives against their respective enzyme targets. These studies showcase the binding affinities and inhibitory potential of the compounds.
| Target Protein (PDB ID) | Pyrrolidine Derivative | Docking Score (kcal/mol) | Inhibition Constant (K_i or IC_50) | Reference |
| Acetylcholinesterase (AChE) (4EY7) | Compound 14a | -18.59 | Predicted in lower µM range | [4] |
| Acetylcholinesterase (AChE) (4EY7) | Compound 14d | -18.06 | Predicted in lower µM range | [4] |
| Acetylcholinesterase (AChE) | Compound 6b | Not explicitly stated | 43.17 ± 10.44 nM (K_i) | [5] |
| Dipeptidyl Peptidase-IV (DPP-IV) | Compound 23d | Not explicitly stated | 11.32 ± 1.59 µM (IC_50) | [6] |
| α-Amylase | Compound 3g | -7.2 | 26.24 µg/mL (IC_50) | [7] |
| α-Glucosidase | Compound 3g | Not explicitly stated | 18.04 µg/mL (IC_50) | [7] |
| Pancreatic Lipase | Compound 12 | -8.24 | 0.143 mg/mL (IC_50) | [8] |
Experimental and Computational Protocols
The methodologies employed in molecular docking are critical for the accuracy and relevance of the results. Below are detailed protocols synthesized from the referenced studies.
Protein and Ligand Preparation
-
Receptor Structure Acquisition : The three-dimensional crystal structures of the target proteins, such as Acetylcholinesterase (PDB ID: 4EY7) and Dipeptidyl Peptidase-IV (PDB ID: 2G5P), were obtained from the RCSB Protein Data Bank.[4][9][10]
-
Protein Preparation : Prior to docking, the protein structures were prepared by removing all crystallographic water molecules and any co-crystallized ligands.[9] Polar hydrogen atoms were added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
-
Ligand Preparation : The 2D structures of the pyrrolidine derivatives were drawn and converted to 3D structures. The ligands were then subjected to energy minimization using force fields like Tripos and MMFF94 to obtain stable, low-energy conformations.[9]
Molecular Docking Simulation
-
Software : A variety of software suites are used for docking simulations, including Molegro Virtual Docker (MVD), SURFLEX-DOCK, AutoDock 4.0, and the Glide module from Schrödinger.[2][4][7][9]
-
Binding Site Definition : The active site for docking was defined based on the co-crystallized ligand in the original PDB file. For instance, in studies using SURFLEX-DOCK, a "protomol" is generated to define the binding pocket based on the ligand or specified residues.[9]
-
Docking Execution : The prepared ligands were docked into the defined active site of the target protein. In studies using Glide, an extra-precision (XP) mode was employed for higher accuracy.[4] The docking process generates multiple poses for each ligand, which are then scored.
-
Scoring and Analysis : The resulting ligand poses were ranked based on their docking scores, which estimate the binding affinity (ΔG) between the ligand and the protein.[11] Interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the most potent derivatives and key amino acid residues in the active site (e.g., Trp178, Arg371, and Tyr406 in influenza neuraminidase) were analyzed to understand the binding mode.[9][12]
Visualizing Molecular Interactions and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.
Caption: Cholinergic signaling pathway with AChE inhibition.
Caption: Computational molecular docking workflow.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: A Comparative Guide
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and quality are critical to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound.
The objective of this guide is to offer a detailed comparison of these methods, supported by experimental protocols and expected performance data, to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. The principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines are central to the methodologies presented herein.[1][2][3]
Method Selection Rationale: HPLC vs. GC
The choice between HPLC and GC for the analysis of a particular compound depends on several factors, including the analyte's physicochemical properties, the desired sensitivity, and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds.[4] Given that this compound is a salt and likely to have a high boiling point and potential for thermal degradation, HPLC is a logical first choice. A reversed-phase HPLC method with UV detection is proposed, as the phenyl ring and trifluoromethyl group provide a chromophore for UV absorption.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[5] To analyze this compound by GC, derivatization is likely necessary to convert the hydrochloride salt to a more volatile and less polar form. This guide will propose a GC-MS method following a derivatization step, which offers high sensitivity and specificity.
The cross-validation of these two distinct methods provides a high degree of confidence in the analytical results, ensuring the accuracy and reliability of data used for quality control and regulatory submissions.[6]
Comparative Performance Data
The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. These values are based on typical performance for similar compounds and should be confirmed during method validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Mass Spectrometric (MS) Detection |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
| Analysis Time | ~15 minutes | ~20 minutes (including derivatization) |
| Specificity | Good, potential for interference from co-eluting impurities | Excellent, mass spectrometric detection provides high specificity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC method is designed for the quantification of this compound and the detection of potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-10 min: 10% to 90% A
-
10-12 min: 90% A
-
12-12.1 min: 90% to 10% A
-
12.1-15 min: 10% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration within the linear range of the method.
3. Method Validation Workflow (HPLC):
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC) Method
This proposed GC-MS method is suitable for the trace-level quantification and definitive identification of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.
1. Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Injection Volume: 1 µL (splitless mode).
3. Method Validation Workflow (GC):
Caption: Workflow for GC-MS Method Validation.
Cross-Validation Protocol
To ensure the interchangeability and reliability of the two developed methods, a cross-validation study should be performed.
1. Objective: To demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the analysis of this compound.
2. Experimental Design:
-
Select a minimum of three batches of this compound with varying purity levels (if available).
-
Analyze each batch in triplicate using both the validated HPLC-UV and GC-MS methods.
-
The analysis should be performed by at least two different analysts on different days to assess intermediate precision.
3. Data Analysis:
-
Compare the mean assay values and impurity profiles obtained from both methods for each batch.
-
Perform a statistical analysis, such as a t-test or equivalence testing, to determine if there is a statistically significant difference between the results of the two methods. The acceptance criteria should be pre-defined in the validation protocol (e.g., the difference in mean assay values should be less than 2.0%).
4. Cross-Validation Workflow:
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be successfully employed for the quality control of this compound. HPLC offers a straightforward approach for the analysis of the non-volatile salt form, while GC-MS provides excellent sensitivity and specificity, particularly for impurity profiling, after a derivatization step.
The choice between the two methods will depend on the specific analytical needs, such as routine quality control versus impurity identification. A thorough cross-validation as described in this guide will ensure the generation of reliable and interchangeable data, which is crucial for regulatory compliance and the overall quality of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Assays
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a pyrrolidine derivative with a trifluoromethylphenyl moiety, a structural feature often associated with compounds targeting the central nervous system (CNS). The trifluoromethyl group can enhance metabolic stability and receptor binding affinity. While this compound is noted as a key intermediate in the synthesis of novel pharmaceuticals for neurological disorders, publicly available data on its specific efficacy in various biological assays is limited. This guide aims to provide a comparative framework for evaluating such a compound by outlining the key in vitro and in vivo assays relevant to its potential therapeutic applications, drawing parallels from structurally related pyrrolidine compounds investigated for CNS activity.
In Vitro Efficacy Evaluation
The initial assessment of a compound like this compound typically involves a battery of in vitro assays to determine its primary pharmacological target and mechanism of action. Based on the chemical scaffold, the most relevant assays would investigate its interaction with monoamine transporters.
Monoamine Transporter Binding Assays
These assays are crucial for determining the affinity of the compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inhibition of these transporters is a common mechanism for antidepressant and psychostimulant drugs.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Cell membranes expressing the human recombinant DAT, SERT, or NET are prepared from cultured cells (e.g., HEK293).
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
A hypothetical comparison of this compound with known monoamine reuptake inhibitors is presented in Table 1.
Table 1: Hypothetical In Vitro Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl | Data Not Available | Data Not Available | Data Not Available |
| Cocaine | 100-200 | 200-400 | 300-500 |
| Sertraline | >1000 | 0.2-1.0 | 20-50 |
| Bupropion | 500-1000 | >10000 | 2000-4000 |
Note: Data for the target compound is not publicly available and is presented here for illustrative purposes.
Monoamine Transporter Uptake Assays
These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters into cells, providing a more direct measure of its functional activity at the transporters.
Experimental Protocol: Synaptosomal Uptake Assay
-
Preparation of Synaptosomes: Synaptosomes (nerve terminals) are isolated from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).
-
Uptake Reaction: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.
-
Incubation and Termination: The mixture is incubated for a short period to allow for neurotransmitter uptake. The uptake is terminated by rapid filtration.
-
Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and the IC50 value for uptake inhibition is determined.
The logical relationship for in vitro screening is depicted in the workflow below.
Caption: In vitro screening workflow for novel pyrrolidine derivatives.
In Vivo Efficacy Evaluation
Following promising in vitro results, in vivo assays are conducted to assess the compound's effects on behavior and neurochemistry in animal models. These assays are critical for evaluating the therapeutic potential for conditions like depression, anxiety, or ADHD.
Behavioral Assays
A range of behavioral tests in rodents can be used to infer the potential antidepressant, anxiolytic, or stimulant-like effects of a compound.
Experimental Protocols:
-
Forced Swim Test (FST):
-
Mice or rats are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (a measure of behavioral despair) is recorded.
-
Antidepressant compounds are expected to decrease the immobility time.
-
-
Tail Suspension Test (TST):
-
Mice are suspended by their tails, and the duration of immobility is measured.
-
Similar to the FST, a reduction in immobility is indicative of antidepressant-like activity.
-
-
Locomotor Activity Test:
-
Rodents are placed in an open field arena, and their movement is tracked.
-
Compounds with stimulant properties (e.g., DAT inhibitors) are expected to increase locomotor activity.
-
A hypothetical comparison of the in vivo effects of this compound with standard drugs is shown in Table 2.
Table 2: Hypothetical In Vivo Behavioral Effects in Rodents
| Compound | Forced Swim Test (MED, mg/kg) | Tail Suspension Test (MED, mg/kg) | Locomotor Activity (MED, mg/kg) |
| 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine (SSRI) | 10-20 | 10-20 | No significant effect |
| Bupropion (NDRI) | 20-40 | 20-40 | Increase |
| Amphetamine (DAT/NET Releaser) | Decrease (at low doses) | Decrease (at low doses) | Marked Increase |
MED: Minimum Effective Dose. Data for the target compound is not publicly available and is presented for illustrative purposes.
Neurochemical Assays
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmission.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate are quantified using HPLC coupled with electrochemical detection.
The signaling pathway illustrating the mechanism of action of a hypothetical monoamine reuptake inhibitor is shown below.
Caption: Inhibition of dopamine reuptake by a hypothetical DAT inhibitor.
Conclusion
Navigating Drug Discovery: A Comparative Analysis of In Silico and In Vitro Methodologies for Phenylpyrrolidine Derivatives
A scarcity of publicly available research directly comparing in silico and in vitro data for the specific compound 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride necessitates a broader examination of methodologies applied to structurally related molecules. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of computational and experimental approaches, using illustrative examples from the study of phenylpyrrolidine-containing compounds to highlight best practices in data integration and interpretation.
While direct experimental and computational data for this compound is not readily found in published literature, the principles of applying in silico and in vitro techniques are universal. These methods are pivotal in modern drug discovery, offering a synergistic approach to identifying and optimizing novel therapeutic agents. In silico studies provide predictive insights into a compound's behavior, guiding more focused and efficient laboratory experimentation. Conversely, in vitro assays offer tangible biological data to validate and refine computational models.
The Phenylpyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The phenylpyrrolidine motif is a common feature in a variety of biologically active molecules. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) and as antagonists for receptors such as the Neuropeptide FF receptor. These examples serve as valuable case studies for understanding the interplay between computational prediction and experimental validation.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate how a comparison between in silico and in vitro results would be presented, the following table outlines a hypothetical data set for a phenylpyrrolidine derivative targeting a generic kinase. This exemplifies the type of data researchers would seek to generate and compare.
| Parameter | In Silico Prediction | In Vitro Result | Methodology |
| Binding Affinity (Kd) | 50 nM | 75 nM | In Silico: Molecular Docking; In Vitro: Isothermal Titration Calorimetry (ITC) |
| Inhibitory Concentration (IC50) | 120 nM | 150 nM | In Silico: QSAR Modeling; In Vitro: Kinase Glo® Assay |
| Aqueous Solubility | -2.5 (logS) | 0.003 mg/mL | In Silico: Cheminformatics Algorithm; In Vitro: HPLC-based Solubility Assay |
| hERG Inhibition | Low Probability | IC50 > 10 µM | In Silico: Predictive Model; In Vitro: Patch Clamp Electrophysiology |
Experimental and Computational Protocols: A Deeper Dive
The robustness of any comparison lies in the meticulous execution and reporting of the methodologies employed. Below are representative protocols for key in silico and in vitro experiments.
In Silico Methodologies
Molecular Docking:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the phenylpyrrolidine derivative is generated and energy-minimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the protein's active site. The search space is defined by a grid box encompassing the binding pocket.
-
Analysis: The resulting poses are ranked based on their predicted binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
ADMET Prediction:
-
A variety of computational models, often available as commercial software suites (e.g., ADMET Predictor™, StarDrop™), are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound based on its chemical structure. These models are built on large datasets of experimentally determined properties.
In Vitro Methodologies
Enzyme Inhibition Assay (e.g., Kinase Assay):
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound are prepared in an appropriate buffer.
-
Reaction: The kinase, substrate, and varying concentrations of the test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The consumption of ATP or the phosphorylation of the substrate is measured, often using a luminescence-based method (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay:
-
Cell Culture: A relevant human cell line is cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin or MTT, which is metabolically reduced by viable cells to a fluorescent or colored product.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
Visualizing the Workflow and Biological Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, generated using the DOT language, illustrate a typical drug discovery workflow and a hypothetical signaling pathway.
Caption: A generalized workflow illustrating the iterative process of drug discovery, moving from computational design to chemical synthesis and in vitro validation.
Caption: A simplified diagram of a hypothetical signaling pathway that could be targeted by a phenylpyrrolidine-based inhibitor.
Comparative Analysis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride in Preclinical Research
A Guide for Researchers in Neuroscience and Drug Development
This guide provides a comparative overview of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, a pyrrolidine-based compound of interest in neuroscience research, particularly in the study of monoamine transporters. Due to the limited publicly available data on the experimental reproducibility of this specific compound, this document focuses on providing a framework for comparison by detailing synthetic methodologies for closely related analogs and outlining standardized protocols for assessing biological activity. The information presented is intended to guide researchers in designing reproducible experiments and evaluating the potential of this and similar compounds as modulators of monoamine transporter function.
I. Synthesis and Reproducibility
In contrast, the synthesis of 3-(4-chlorophenyl)pyrrolidine, a relevant comparator, has been reported with varying yields. For instance, a related sulfonylated derivative was synthesized with a 55% yield[2]. The variability in reported yields for similar compounds highlights the importance of carefully controlled and documented reaction conditions to ensure reproducibility.
Table 1: Comparison of Synthetic Parameters for 3-Aryl-Pyrrolidine Analogs
| Parameter | 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine[1] | 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride[2] |
| Starting Materials | Racemic 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine | 3-[(4-chlorophenyl)sulfonyl]pyrrolidine hydrochloride, Sodium methoxide |
| Key Reaction Steps | Enantiomeric separation using a chiral acid | Nucleophilic aromatic substitution |
| Reported Yield | Good (specific quantitative yield not provided in abstract) | 55% |
| Reproducibility Notes | Dependent on the efficiency of chiral resolution. | Sensitive to reaction conditions (temperature, solvent). |
II. Biological Activity: Monoamine Transporter Inhibition
The structural similarity of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine to known monoamine reuptake inhibitors suggests that its primary biological target is likely the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)[3][4]. The trifluoromethyl group on the phenyl ring is a common feature in many psychoactive compounds and can significantly influence binding affinity and selectivity[5].
While specific binding affinities (Ki or IC50 values) for 3-(4-(Trluoromethyl)Phenyl)Pyrrolidine Hydrochloride are not publicly available, data for structurally related compounds provide a basis for comparison. For instance, various N-substituted 3-phenyl-tropane derivatives have shown high affinity for the norepinephrine transporter[6].
Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Comparator Compounds
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| 3β-(4-chlorophenyl)-2β-[3-(4-methylphenyl)isoxazol-5-yl]tropane | High affinity (specific value not in abstract) | High affinity (specific value not in abstract) | High affinity (specific value not in abstract) | [6] |
| α-Pyrrolidinopropiophenone (α-PPP) derivatives | Low micromolar range | Low micromolar range | Weak inhibitor |
III. Experimental Protocols
To ensure the reproducibility of experiments involving 3-(4-(Trluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its analogs, detailed and standardized protocols are essential.
A. General Synthesis of 3-Aryl-Pyrrolidines (Adapted from Patent WO2016180802A1)
This protocol describes the synthesis of a racemic mixture of a 3-aryl-3-(trifluoromethyl)pyrrolidine and its subsequent enantiomeric separation. This can be adapted for the synthesis of the target compound.
Caption: General workflow for the synthesis and enantiomeric separation of 3-aryl-3-(trifluoromethyl)pyrrolidines.
Protocol Steps:
-
Racemic Synthesis: Synthesize the racemic mixture of the desired 3-aryl-3-(trifluoromethyl)pyrrolidine through a multi-step reaction sequence as outlined in relevant synthetic literature or patents[1].
-
Diastereomeric Salt Formation: Dissolve the racemic pyrrolidine derivative in a suitable solvent and add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid).
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.
-
Liberation of Enantiomers: Treat the separated diastereomeric salts with a base to liberate the free amine of each enantiomer.
-
Purification and Characterization: Purify the individual enantiomers by chromatography and characterize them using standard analytical techniques (NMR, Mass Spectrometry, Chiral HPLC) to confirm their identity and enantiomeric purity.
B. Monoamine Transporter Binding Assay Protocol
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for DAT, NET, and SERT.
Caption: Workflow for a standard monoamine transporter radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Assay Buffer: Use an appropriate buffer system for each transporter.
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
IV. Signaling Pathways
The interaction of this compound with monoamine transporters would modulate synaptic concentrations of dopamine, norepinephrine, and/or serotonin. This, in turn, would affect downstream signaling cascades regulated by these neurotransmitters.
Caption: Proposed mechanism of action and downstream signaling effects of this compound.
V. Conclusion
This compound represents a potentially valuable tool for research into the function and pharmacology of monoamine transporters. While direct experimental data on its reproducibility is scarce, this guide provides a framework for its evaluation by presenting detailed synthetic and analytical protocols based on closely related compounds. By adhering to standardized methodologies, researchers can generate reliable and reproducible data, which is crucial for advancing our understanding of the therapeutic potential of this and similar molecules in the context of neurological and psychiatric disorders. Future studies should focus on generating and publishing comprehensive data on the synthesis, characterization, and biological activity of this compound to facilitate its broader use in the scientific community.
References
- 1. WO2016180802A1 - Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trifluoromethylphenyl pyrrolidine derivatives, a class of compounds with significant therapeutic potential. By exploring their structure-activity relationships (SAR), this document aims to inform the design of novel and more effective drug candidates. The information presented herein is supported by experimental data from peer-reviewed scientific literature, focusing on their activity as monoamine reuptake inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and N-acylethanolamine acid amidase (NAAA) inhibitors.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative SAR data for trifluoromethylphenyl pyrrolidine analogs and related structures, highlighting the impact of structural modifications on their biological activity.
Table 1: SAR of Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors
| Compound | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methylphenyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 |
Data extracted from a study on pyrovalerone analogs, which are phenylpyrrolidinone derivatives.[1]
Table 2: SAR of Trifluoromethyl Ring-Substituted Methcathinone Analogs at Monoamine Transporters
| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) |
| Methcathinone | 53.6 ± 5.6 | 25.2 ± 3.1 | 1353 ± 153 |
| 2-TFMAP | 218 ± 21 | 118 ± 12 | >10,000 |
| 3-TFMAP | 113 ± 11 | 103 ± 10 | 112 ± 11 |
| 4-TFMAP | 125 ± 13 | 143 ± 14 | 95.3 ± 9.8 |
These compounds are not pyrrolidines but provide insight into the effects of trifluoromethylphenyl substitution.[2]
Table 3: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors
| Compound | R | NAAA IC₅₀ (µM) |
| 2a | H | >100 |
| 2b | 2-F | 85.3 ± 7.2 |
| 2c | 3-F | 45.1 ± 3.8 |
| 2d | 4-F | 62.7 ± 5.5 |
| 2e | 2-Cl | 78.9 ± 6.9 |
| 2f | 3-Cl | 33.6 ± 2.9 |
| 2g | 4-Cl | 51.2 ± 4.7 |
| 2h | 2-CH₃ | 92.1 ± 8.1 |
| 2i | 3-CH₃ | 48.9 ± 4.2 |
| 2j | 4-CH₃ | 71.4 ± 6.3 |
Data shows the inhibitory effects of substitutions on the terminal phenyl ring.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Monoamine Reuptake Inhibition Assay
Objective: To determine the potency of compounds to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters (DAT, NET, SERT).
Methodology: Radioligand Uptake Inhibition Assay.[1]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to confluence.
-
Synaptosome Preparation (Alternative): Rat brain synaptosomes can be prepared from specific brain regions enriched in the transporters of interest (e.g., striatum for DAT, hippocampus for SERT).
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose.
-
Radioligand: A tritiated substrate for each transporter is used (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).
-
Procedure:
-
Cells or synaptosomes are pre-incubated with various concentrations of the test compound or vehicle control.
-
The radiolabeled substrate is added to initiate the uptake reaction.
-
Incubation is carried out at 37°C for a specified time (e.g., 10-20 minutes).
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To measure the inhibitory activity of compounds against the DPP-4 enzyme.
Methodology: Fluorometric Enzyme Inhibition Assay.
-
Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing NaCl and EDTA.
-
Procedure:
-
In a 96-well plate, the test compound at various concentrations is pre-incubated with DPP-4 enzyme in the assay buffer.
-
The reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The plate is incubated at 37°C for a set period (e.g., 30-60 minutes).
-
The fluorescence of the liberated AMC is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
Objective: To assess the ability of compounds to inhibit the enzymatic activity of NAAA.
Methodology: Radiometric or Fluorometric Assay.[3][4]
Radiometric Assay:
-
Enzyme Source: Lysates from cells overexpressing NAAA or tissue homogenates (e.g., rat lung).
-
Substrate: [¹⁴C]Palmitoylethanolamide ([¹⁴C]PEA).
-
Assay Buffer: Sodium phosphate/citrate buffer (pH 4.5-5.0) containing Triton X-100 and dithiothreitol (DTT).
-
Procedure:
-
The enzyme preparation is incubated with the test compound at various concentrations.
-
[¹⁴C]PEA is added to start the reaction.
-
After incubation at 37°C, the reaction is stopped by the addition of a chloroform/methanol mixture.
-
The product, [¹⁴C]ethanolamine, is separated from the unreacted substrate by liquid-liquid extraction.
-
The radioactivity in the aqueous phase is measured by liquid scintillation counting.
-
-
Data Analysis: IC₅₀ values are determined from the concentration-inhibition curves.
Fluorometric Assay:
-
Enzyme Source: Recombinant human NAAA protein.
-
Substrate: A fluorogenic NAAA substrate, such as PAMCA.
-
Procedure:
-
The enzyme is pre-incubated with the test compound in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and the general workflow of a structure-activity relationship study.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. shulginresearch.net [shulginresearch.net]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, drawing from established protocols for similar chemical structures.
Crucial Note: Before proceeding with any handling or disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The information presented here is based on data for structurally related compounds and serves as a general guideline.
Summary of Potential Hazards and Safety Precautions
Based on the safety data for analogous compounds containing trifluoromethyl and pyrrolidine groups, this compound is anticipated to present several hazards. The following table summarizes these potential risks and the necessary personal protective equipment (PPE) for safe handling.
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2][3] | Respiratory protection (use under a fume hood), protective gloves, lab coat.[1][2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns upon prolonged contact.[1][2][6] | Impervious gloves (e.g., nitrile), lab coat, and in case of splash risk, full-body protection.[1][2][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][6] | Chemical safety goggles or a face shield.[1][2][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[2][6] | Work in a well-ventilated area, preferably a fume hood, and use respiratory protection if vapors or dust are generated.[1][2][5] |
| Flammability | May be flammable, with vapors potentially forming explosive mixtures with air.[1][4][5][7] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][4][5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all local, state, and federal environmental regulations.
1. Waste Identification and Segregation:
-
Characterize the waste: Is it the pure compound, a solution, or contaminated material (e.g., gloves, absorbent pads)?
-
Segregate the waste: Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.[1][5]
-
Wear the appropriate PPE as detailed in the table above.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[1][5] Do not use combustible materials like paper towels.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the absorbed material or spilled solid into a closable, labeled container for disposal.[4]
3. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for the waste.
-
Clearly label the container with the full chemical name: "Waste this compound" and any associated hazard symbols (e.g., flammable, corrosive, toxic).
4. Final Disposal:
-
Crucially, the final disposal method must be in accordance with institutional guidelines and governmental regulations.
-
Generally, this type of chemical waste must be disposed of through a licensed hazardous waste disposal company.[1][2][3][7]
-
Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
This document provides immediate, essential safety and logistical information for handling 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
I. Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H13ClF3N | [6] |
| Molecular Weight | 251.68 g/mol | [6] |
| Storage Temperature | Inert atmosphere, Room Temperature | [6] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber). A complete protective suit or synthetic apron.[8][9] | To prevent skin contact which may cause irritation.[10] |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[7] | To be used when ventilation is inadequate or when handling powders to avoid respiratory tract irritation. |
| Footwear | Safety footwear or boots. | To protect against spills.[9] |
II. Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational. All handling of the solid compound and its solutions must be conducted within the fume hood.[5]
-
Verify that an eyewash station and safety shower are accessible and operational.[8]
-
Prepare all necessary equipment (glassware, spatulas, stirrers) and ensure they are clean and dry.
-
Have appropriate spill cleanup materials readily available (e.g., inert absorbent material).[5]
2. Handling the Compound:
-
Wear the complete set of recommended PPE before handling the container.
-
Ground all equipment to prevent static discharge, which can be an ignition source with fine powders.[9]
-
Carefully open the container in the fume hood to avoid creating airborne dust.
-
Use a spatula to weigh the desired amount of the compound on a tared weigh boat.
-
If preparing a solution, slowly add the compound to the solvent to avoid splashing.
3. Spill and Emergency Procedures:
-
Minor Spill: For a small spill, use an inert absorbent material to contain it. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][5]
-
Major Spill: In case of a large spill, evacuate the immediate area and alert others. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) office for guidance.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
4. Waste Disposal:
-
As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[2][3][4][5]
-
Collect all waste (solid and solutions) in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[4]
-
Follow your institution's specific guidelines for the disposal of halogenated organic waste. This typically involves collection by the EHS office for incineration.[3]
III. Visualized Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
